Product packaging for Patentiflorin A(Cat. No.:)

Patentiflorin A

Cat. No.: B1249953
M. Wt: 526.5 g/mol
InChI Key: NLWUWPJUIJTHAN-ZWQUELFCSA-N
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Description

Patentiflorin A has been reported in Justicia patentiflora with data available.
from a Vietnamese acanthaceae, Justicia patentiflora;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O11 B1249953 Patentiflorin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26O11

Molecular Weight

526.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C27H26O11/c1-11-22(28)23(29)24(30)27(37-11)38-25-14-8-18(33-3)17(32-2)7-13(14)20(21-15(25)9-34-26(21)31)12-4-5-16-19(6-12)36-10-35-16/h4-8,11,22-24,27-30H,9-10H2,1-3H3/t11-,22-,23+,24-,27+/m1/s1

InChI Key

NLWUWPJUIJTHAN-ZWQUELFCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O

Synonyms

patentiflorin A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Patentiflorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A, an arylnaphthalene lignan glycoside, has emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] Isolated from the medicinal plant Justicia gendarussa, this natural product has demonstrated significantly greater anti-HIV-1 activity than the established antiretroviral drug, zidovudine (AZT).[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in the fields of natural product chemistry, virology, and drug development.

Discovery through Bioassay-Guided Fractionation

The discovery of this compound was the result of a large-scale screening of over 4,500 plant extracts for anti-HIV-1 activity.[2][3][5] Extracts from the stems and roots of Justicia gendarussa, a plant with a history of use in traditional medicine in Southeast Asia, showed promising inhibitory effects against the virus.[4][5] This led to a bioassay-guided fractionation approach to isolate the active constituent.

The general workflow for this process is outlined below:

G cluster_0 Extraction & Initial Screening cluster_1 Bioassay-Guided Fractionation cluster_2 Isolation & Purification cluster_3 Characterization Crude Plant\nExtract Crude Plant Extract Initial Anti-HIV\nAssay Initial Anti-HIV Assay Crude Plant\nExtract->Initial Anti-HIV\nAssay Screening Active Extract\nIdentified Active Extract Identified Initial Anti-HIV\nAssay->Active Extract\nIdentified Chromatographic\nSeparation Chromatographic Separation Active Extract\nIdentified->Chromatographic\nSeparation Fractionation Individual\nFractions Individual Fractions Chromatographic\nSeparation->Individual\nFractions Anti-HIV Assay\nof Fractions Anti-HIV Assay of Fractions Individual\nFractions->Anti-HIV Assay\nof Fractions Bioassay Active Fractions\nIdentified Active Fractions Identified Anti-HIV Assay\nof Fractions->Active Fractions\nIdentified Further Chromatographic\nPurification Further Chromatographic Purification Active Fractions\nIdentified->Further Chromatographic\nPurification Iterative Purification Pure Compound\n(this compound) Pure Compound (this compound) Further Chromatographic\nPurification->Pure Compound\n(this compound) Structural\nElucidation Structural Elucidation Pure Compound\n(this compound)->Structural\nElucidation Spectroscopy Biological\nActivity Confirmation Biological Activity Confirmation Structural\nElucidation->Biological\nActivity Confirmation G cluster_0 HIV-1 Replication Cycle Viral_RNA Viral RNA Genome Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Patentiflorin_A This compound Patentiflorin_A->Reverse_Transcriptase Inhibition

References

Unveiling Patentiflorin A: A Technical Guide to its Natural Sourcing from Justicia gendarussa and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, a potent arylnaphthalene lignan glycoside, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug discovery. Isolated from Justicia gendarussa, a medicinal plant with a long history of use in traditional medicine, this compound has demonstrated remarkable inhibitory activity against the Human Immunodeficiency Virus (HIV) and Zika virus. This technical guide provides an in-depth overview of the natural sourcing of this compound from Justicia gendarussa, including its phytochemical context, methodologies for its extraction and isolation, and a detailed examination of its mechanisms of action. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Justicia gendarussa and its Phytochemical Landscape

Justicia gendarussa Burm.f., a member of the Acanthaceae family, is a perennial shrub native to China and widely distributed throughout Southeast Asia, including India, Indonesia, Malaysia, and Vietnam.[1][2] Traditionally, various parts of the plant have been used to treat a range of ailments such as rheumatism, fever, inflammation, and respiratory conditions.[1][3] The plant is a rich reservoir of bioactive phytochemicals, including flavonoids, alkaloids, terpenoids, and lignans.[1][4]

A quantitative analysis of the phytochemical constituents in the leaves of Justicia gendarussa reveals a significant presence of various bioactive classes, as summarized in Table 1.

Phytochemical ClassPercentage (%w/w)
Alkaloids1.62 ± 0.08
Flavonoids2.03 ± 0.105
Phenolic Compounds2.21 ± 0.11
Triterpenoids0.199 ± 0.009
Carotenoids7.88 ± 0.394
Starch5.85 ± 0.292
Sugar8.74 ± 0.43
Table 1: Quantitative Phytochemical Composition of Justicia gendarussa Leaves. This table presents the percentage weight by weight of major phytochemical classes found in the leaves of the plant.

Among the diverse compounds isolated from Justicia gendarussa, this compound has garnered significant attention for its potent biological activities.

This compound: A Potent Antiviral Agent

This compound is an arylnaphthalene lignan glycoside that has been identified as a powerful inhibitor of HIV-1.[2][5] It was discovered through a large-scale screening of over 4,500 plant extracts for anti-HIV activity.[2] Subsequent bioassay-guided fractionation of extracts from the stems and roots of Justicia gendarussa led to the isolation of this promising compound.[5][6]

Anti-HIV Activity

This compound exhibits potent inhibitory activity against a broad spectrum of HIV-1 strains, including those resistant to currently approved drugs.[2][5] Its primary mechanism of action is the inhibition of the viral enzyme, reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA.[2][7] The inhibitory concentration (IC50) of this compound against various HIV-1 strains is detailed in Table 2, highlighting its superior potency compared to the well-established reverse transcriptase inhibitor, Zidovudine (AZT).

HIV-1 StrainTypeIC50 of this compound (nM)IC50 of Zidovudine (AZT) (nM)
BalM-Tropic32-
89.6Dual-Tropic31-
SF162M-Tropic30-
Lav.04T-Tropic32-
HIV-1LAV-108-
HIV-11617-1NRTI-resistant6177-95
HIV-1N119NNRTI-resistant47-
Table 2: Anti-HIV-1 Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various strains of HIV-1, demonstrating its potent and broad-spectrum activity.
Anti-Zika Virus Activity

Beyond its anti-HIV effects, this compound has also demonstrated activity against the Zika virus (ZIKV). Its mechanism in this context involves the inhibition of viral fusion with host cell membranes.[4] This is achieved by limiting the acidification of endosomal/lysosomal compartments, a critical step for the conformational changes in the viral envelope proteins required for membrane fusion.[4]

Experimental Protocols

Bioassay-Guided Isolation of this compound

While a precise, step-by-step protocol for the isolation of this compound is not publicly detailed, the process is described as a bioassay-guided fractionation of the methanol extract of the stems and roots of Justicia gendarussa.[5][6] The general workflow for such a procedure is outlined below.

G start Plant Material (Stems and Roots of J. gendarussa) extraction Methanol Extraction start->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) concentration->fractionation bioassay Anti-HIV Bioassay of Fractions fractionation->bioassay active_fraction Selection of Active Fraction(s) bioassay->active_fraction Identifies potent fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex) active_fraction->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc isolation Isolation of Pure this compound hplc->isolation G cells Host Cells (e.g., MT-4 T-lymphoid cells) infection Infection with HIV-1 cells->infection treatment Treatment with varying concentrations of this compound infection->treatment incubation Incubation (e.g., 5 days) treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Formation of Formazan Crystals mtt->formazan solubilization Solubilization of Formazan formazan->solubilization absorbance Measurement of Absorbance solubilization->absorbance calculation Calculation of IC50 absorbance->calculation G cluster_virus HIV-1 cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound This compound This compound->Reverse Transcriptase Inhibits G zikv Zika Virus endocytosis Endocytosis zikv->endocytosis endosome Endosome Formation endocytosis->endosome acidification Endosomal Acidification (pH drop) endosome->acidification fusion Viral-Endosomal Membrane Fusion acidification->fusion release Viral RNA Release into Cytoplasm fusion->release patentiflorin This compound patentiflorin->acidification Inhibits

References

Patentiflorin A: A Technical Guide to its Chemical Structure, Properties, and Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A is a naturally occurring arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa.[1] It has emerged as a compound of significant interest due to its potent and broad-spectrum inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1), including drug-resistant strains.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure featuring a lignan core with multiple chiral centers, substituted with methoxy and benzodioxolyl groups, and glycosylated with a 6-deoxyglucose (quinovose) moiety.[3] The presence of the quinovopyranosyloxy group is considered essential for its high degree of anti-HIV activity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₂₆O₁₁--INVALID-LINK--
Molecular Weight 526.5 g/mol --INVALID-LINK--
IUPAC Name 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one--INVALID-LINK--
CAS Number 857050-63-6--INVALID-LINK--
Appearance White amorphous powderZhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807
Optical Rotation [α]25D -88.9 (c 0.1, MeOH)Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807

Biological Activity: Anti-HIV-1 Properties

This compound exhibits potent inhibitory activity against a range of HIV-1 strains by targeting the viral enzyme, reverse transcriptase (RT).[1][2] This inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2] Notably, it has demonstrated efficacy against both M-tropic and T-tropic HIV-1 isolates, as well as strains resistant to existing antiretroviral drugs like azidothymidine (AZT) and nevirapine.[1]

Table 2: In Vitro Anti-HIV-1 Activity of this compound

HIV-1 StrainTropismAssayIC₅₀ (nM)
BalM-Tropic"One-stone-two-birds"32
89.6Dual-Tropic"One-stone-two-birds"31
SF162M-Tropic"One-stone-two-birds"30
Lav.04T-Tropic"One-stone-two-birds"32
HIV-1LAV-"One-stone-two-birds"108
HIV-11617-1-"One-stone-two-birds"61
HIV-1N119-"One-stone-two-birds"47

Data sourced from Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807.

Table 3: Cytotoxicity of this compound

Cell LineAssayCC₅₀ (µM)
Human PBMCsCellTiter 96 AQueous One Solution Cell Proliferation Assay75

Data for synthesized this compound, sourced from MedChemExpress, citing Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Justicia gendarussa

The isolation of this compound is achieved through a multi-step bioassay-guided fractionation process.

1. Plant Material and Extraction:

  • Dried and powdered stems and roots of Justicia gendarussa (10 kg) are extracted three times with 95% ethanol at room temperature.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (500 g).

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

  • The n-butanol soluble fraction (150 g), showing the most potent anti-HIV activity, is subjected to column chromatography on a silica gel column.

  • Elution is performed with a gradient of chloroform-methanol (from 100:1 to 1:1 v/v) to yield multiple fractions.

  • Anti-HIV active fractions are further purified using repeated column chromatography on Sephadex LH-20 (eluted with methanol) and reversed-phase C18 silica gel (eluted with a methanol-water gradient).

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

"One-stone-two-birds" Anti-HIV-1 Assay

This assay simultaneously evaluates the anti-HIV activity and cytotoxicity of a compound.

1. Cell Culture and Virus Stocks:

  • MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 strains are propagated in MT-4 cells, and the virus titers are determined.

2. Assay Procedure:

  • MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • The test compound (this compound) is serially diluted and added to the wells.

  • A predetermined optimal dose of HIV-1 is added to the wells.

  • Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock control).

  • The plates are incubated at 37 °C in a 5% CO₂ incubator for 5 days.

3. Measurement of Anti-HIV Activity and Cytotoxicity:

  • After the incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is read at 570 nm using a microplate reader.

  • The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated by comparing the absorbance of the treated wells with the control wells.

Visualizations

Signaling Pathway: Inhibition of HIV-1 Reverse Transcription

HIV_Life_Cycle cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry & Uncoating Patentiflorin_A This compound Patentiflorin_A->Reverse_Transcription Inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental Workflow: Bioassay-Guided Isolation

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Plant Justicia gendarussa (Stems & Roots) Extraction 95% Ethanol Extraction Plant->Extraction Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Extraction->Partitioning Bioassay Anti-HIV Assay Partitioning->Bioassay n-BuOH Fraction Silica_Gel Silica Gel Column Sephadex Sephadex LH-20 Column Silica_Gel->Sephadex C18 Reversed-Phase C18 Column Sephadex->C18 Prep_HPLC Preparative HPLC C18->Prep_HPLC Patentiflorin_A Pure this compound Prep_HPLC->Patentiflorin_A Bioassay->Silica_Gel Active Fractions

Caption: Workflow for the bioassay-guided isolation of this compound.

References

Unveiling Patentiflorin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Anti-HIV-1 Agent for Drug Development Professionals

This technical guide provides a comprehensive overview of Patentiflorin A, a naturally occurring arylnaphthalene lignan glycoside with significant potential in anti-HIV-1 drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, biological activity, and the methodologies for its study.

Core Molecular Data

This compound is a complex molecule isolated from the medicinal plant Justicia gendarussa.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding for further research and development.

PropertyValueSource
Molecular Formula C₂₇H₂₆O₁₁[3]
Molecular Weight 526.5 g/mol [3]
IUPAC Name 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][4]benzofuran-1-one[3]
CAS Number 857050-63-6[4]

Biological Activity: Potent Inhibition of HIV-1

This compound has demonstrated potent and broad-spectrum inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1).[4] Notably, it is effective against both M-tropic and T-tropic strains of the virus and, critically, shows activity against drug-resistant variants.[2][4] The primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase, a crucial component in the HIV life cycle.[1][5][6] This inhibition is reportedly more potent than that of Azidothymidine (AZT), a cornerstone of antiretroviral therapy.[5][7]

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various HIV-1 strains, showcasing its potent antiviral efficacy.

HIV-1 StrainTropismIC₅₀ (nM)
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAV-108
HIV-11617-1 (AZT-resistant)-61
HIV-1N119 (Nevirapine-resistant)-47

Data sourced from MedchemExpress and reflects findings from Zhang HJ, et al. (2017).[4]

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its anti-HIV-1 activity. These protocols are based on published research and standard laboratory practices.

Bioassay-Guided Isolation of this compound

The isolation of this compound from Justicia gendarussa is achieved through a multi-step process known as bioassay-guided fractionation.[1][2] This method systematically separates the components of a crude plant extract and tests the biological activity of each fraction to guide the purification of the active compound.

1. Plant Material and Extraction:

  • The stems and roots of Justicia gendarussa are collected, dried, and pulverized.

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

  • The resulting crude MeOH extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Each solvent fraction is concentrated, and its anti-HIV activity is assessed using a relevant bioassay. The most active fraction(s) are selected for further separation.

3. Chromatographic Separation:

  • The active fraction (e.g., the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-EtOAc or CHCl₃-MeOH). Fractions are collected and tested for activity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., acetonitrile-water or methanol-water gradient).

  • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anti-HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect of this compound on HIV-1 reverse transcriptase (RT) can be quantified using various commercially available kits or by establishing an in-house assay. The following is a generalized protocol.

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

  • A template-primer (e.g., poly(rA)-oligo(dT)) and deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide), are added to the buffer.

2. Enzyme and Inhibitor Incubation:

  • Recombinant HIV-1 Reverse Transcriptase is added to the reaction mixture.

  • Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. A no-inhibitor control and a positive control (e.g., AZT or nevirapine) are also included.

3. Reaction and Detection:

  • The reaction is initiated and incubated at 37°C for a specified period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For colorimetric or fluorometric assays, the signal is read using a microplate reader.

4. Data Analysis:

  • The percentage of RT inhibition is calculated for each concentration of this compound relative to the no-inhibitor control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_extraction Extraction & Partitioning cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification jg Justicia gendarussa (Stems & Roots) extract Methanol Extraction jg->extract partition Solvent Partitioning extract->partition fractions Hexane, CHCl3, EtOAc, n-BuOH Fractions partition->fractions bioassay1 Anti-HIV Bioassay fractions->bioassay1 Test Activity active_fraction Active Fraction (e.g., EtOAc) bioassay1->active_fraction Identify column_chrom Silica Gel Column Chromatography active_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc patentiflorin_a Pure this compound hplc->patentiflorin_a

Bioassay-guided isolation workflow for this compound.

cluster_virus HIV-1 Life Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription (by Reverse Transcriptase) viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host Genome viral_dna->integration patentiflorin_a This compound patentiflorin_a->inhibition inhibition->reverse_transcription Inhibits

Mechanism of action of this compound in the HIV-1 life cycle.

References

Patentiflorin A: A Technical Guide on Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, an arylnaphthalene lignan (ANL) glycoside isolated from the medicinal plant Justicia gendarussa, has emerged as a molecule of significant interest due to its potent biological activities.[1][2] This technical document provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its well-documented anti-HIV-1 activity. It includes a summary of quantitative efficacy data, detailed experimental methodologies for key assays, and visual diagrams of its mechanism of action and discovery workflow. This guide is intended to serve as a foundational resource for researchers and professionals involved in antiviral drug discovery and development.

Core Biological Activity: Anti-HIV-1

The most extensively studied biological activity of this compound is its potent and broad-spectrum inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1).[3] It has demonstrated efficacy against both macrophage-tropic (M-tropic) and T-cell-tropic (T-tropic) strains of the virus.[1][2] Notably, this compound is also effective against HIV-1 strains that have developed resistance to existing antiretroviral drugs.[2][4]

Mechanism of Action: Reverse Transcriptase Inhibition

This compound exerts its anti-HIV effect by targeting and inhibiting the viral enzyme reverse transcriptase (RT).[4][5] This enzyme is critical for the HIV life cycle, as it converts the viral RNA genome into DNA, a necessary step for the integration of the viral genetic code into the host cell's DNA.[4][6] By inhibiting RT, this compound effectively halts the viral replication process at an early stage.[1][2] Studies have shown that its inhibitory effect on reverse transcriptase is significantly more potent than that of azidothymidine (AZT), a cornerstone drug in HIV therapy.[4][7]

Visualizing the Mechanism of Action

The following diagram illustrates the role of reverse transcriptase in the HIV-1 life cycle and the inhibitory action of this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Inside Host Cell node_virus HIV-1 Virion node_rna Viral RNA node_virus->node_rna Virus Entry & Uncoating node_process node_process node_inhibitor This compound node_target Reverse Transcriptase (RT) node_inhibitor->node_target INHIBITS node_dna Viral DNA node_target->node_dna Synthesizes node_rna->node_target Binds to node_integration Integration into Host DNA node_dna->node_integration node_provirus Provirus node_integration->node_provirus

Caption: HIV-1 life cycle disruption by this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified against a panel of HIV-1 strains. The half-maximal inhibitory concentration (IC50) values are summarized below.

HIV-1 StrainTropismIC50 (nM)[3]
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAV-108
HIV-11617-1-61
HIV-1N119-47

Table 1: In vitro anti-HIV-1 activity of this compound.

The data clearly indicates that this compound is a potent inhibitor, with activity in the low nanomolar range against diverse HIV-1 isolates.[3] Its efficacy has been shown to be superior to the clinically used drug AZT.[1][2] Furthermore, it demonstrates significant inhibitory activity against HIV-1 isolates resistant to both nucleotide analogue (AZT) and non-nucleotide analogue (nevirapine) RT inhibitors.[1][2][8]

Experimental Protocols

The discovery and characterization of this compound's biological activity involved several key experimental procedures.

Bioassay-Guided Isolation

This compound was identified from over 4,500 plant extracts through a process known as bioassay-guided isolation.[2][4] This methodology systematically links chemical fractionation with biological testing.

Protocol Outline:

  • Crude Extraction: The stems, leaves, and roots of Justicia gendarussa are collected and subjected to solvent extraction to produce a crude extract.[4][8]

  • Fractionation: The crude extract is separated into simpler fractions using chromatographic techniques (e.g., column chromatography).

  • Anti-HIV Screening: Each fraction is tested for its ability to inhibit HIV-1 replication in a cell-based assay.

  • Iterative Refinement: Fractions showing high activity are selected for further sub-fractionation.

  • Isolation and Identification: This iterative process of fractionation and bioassay is repeated until a pure, active compound is isolated. The structure of the isolated compound (this compound) is then determined using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Visualizing the Isolation Workflow

Bioassay_Workflow node_start Justicia gendarussa (Stems & Roots) node_process_1 Crude Plant Extract node_start->node_process_1 Solvent Extraction node_process node_process node_decision node_decision node_end This compound (Pure Compound) node_process_2 Chemical Fractions node_process_1->node_process_2 Chromatography node_decision_1 Anti-HIV Activity? node_process_2->node_decision_1 Screening node_process_3 Sub-fractionation of Active Fractions node_decision_1->node_process_3 Yes node_discard Discard Inactive Fractions node_decision_1->node_discard No node_process_3->node_end Isolate & Purify node_process_3->node_decision_1 Iterate

Caption: Workflow for bioassay-guided isolation of this compound.

In Vitro Anti-HIV-1 Cellular Assay

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular context.

Protocol Outline:

  • Cell Culture: Human T-cells or macrophage cell lines are cultured in appropriate media.

  • Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., Bal, SF162).

  • Treatment: Immediately following infection, the cells are treated with serial dilutions of this compound. A positive control (e.g., AZT) and a negative control (vehicle) are run in parallel.

  • Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The cell supernatant is collected, and the extent of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme present in viral particles in the supernatant.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated.[9]

Reverse Transcriptase (RT) Enzymatic Assay

This is a cell-free assay to confirm direct inhibition of the RT enzyme.

Protocol Outline:

  • Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), labeled nucleotides (e.g., ³H-dTTP), and purified recombinant HIV-1 RT enzyme.

  • Inhibition: Serial dilutions of this compound are added to the reaction mixture.

  • Reaction Initiation & Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

  • Termination & Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper.

  • Quantification: The amount of incorporated labeled nucleotide is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound, and an IC50 value is determined.

Other Reported Biological Activities

While anti-HIV activity is the most well-characterized, this compound belongs to the arylnaphthalene lignan class of compounds, which are known for a range of biological effects. Some reports have associated naphthalene-based compounds with anti-inflammatory and anticancer activities.[1] However, detailed studies, quantitative data, and specific mechanistic insights for this compound in these areas are not yet extensively published and represent potential avenues for future research.

Summary and Future Directions

This compound is a potent, naturally derived anti-HIV-1 agent with a clear mechanism of action as a reverse transcriptase inhibitor.[1][4] Its high efficacy against a broad range of HIV-1 strains, including those resistant to current therapies, makes it a highly promising candidate for development as a new antiretroviral drug.[2][4][7] The successful chemical synthesis of this compound further enhances its therapeutic potential, as it circumvents the need for large-scale harvesting of the source plant.[6][7]

Future research should focus on preclinical development, including pharmacokinetic and toxicology studies, to assess its viability for human clinical trials. Further investigation into its potential anti-inflammatory and anticancer properties is also warranted. This compound represents a novel agent that could be a valuable addition to the current cocktail of anti-HIV drugs, contributing to improved viral suppression and the prevention of AIDS.[4][6]

References

The Biosynthesis of Patentiflorin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the proposed biosynthetic pathway of Patentiflorin A, a potent anti-HIV arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis of this promising therapeutic compound.

Introduction

This compound, a secondary metabolite found in Justicia gendarussa, has demonstrated significant inhibitory activity against HIV-1 reverse transcriptase.[1][2][3][4][5] Its complex structure, featuring an arylnaphthalene lignan core glycosidically linked to a quinovopyranosyl moiety, presents a fascinating case study in plant biochemistry. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel antiviral agents. While the complete biosynthetic pathway of this compound in J. gendarussa has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established principles of lignan biosynthesis in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites. The proposed pathway can be divided into three main stages:

  • Phenylpropanoid Pathway and Monolignol Synthesis: The journey begins with the amino acid L-phenylalanine.

  • Lignan Backbone Formation: Two monolignol units are coupled to form the characteristic lignan scaffold.

  • Glycosylation: The final attachment of a sugar moiety to the lignan aglycone.

A diagrammatic representation of this proposed pathway is provided below.

Patentiflorin_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Backbone Formation cluster_glycosylation Glycosylation cluster_key Enzyme Abbreviations L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Two_Coniferyl_alcohol 2 x Coniferyl alcohol Coniferyl_alcohol->Two_Coniferyl_alcohol Pinoresinol Pinoresinol Two_Coniferyl_alcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Aryltetralin_precursor Aryltetralin precursor Matairesinol->Aryltetralin_precursor Multiple Steps Diphyllin Diphyllin (Aglycone) Aryltetralin_precursor->Diphyllin Dehydration Diphyllin_glycosylation Diphyllin Diphyllin->Diphyllin_glycosylation Patentiflorin_A This compound Diphyllin_glycosylation->Patentiflorin_A UGT UDP_Quinovose UDP-Quinovose UDP_Quinovose->Patentiflorin_A PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase FourCL 4CL: 4-Coumarate:CoA ligase HCT HCT: Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase C3H C3H: p-Coumarate 3-hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-methyltransferase CCR CCR: Cinnamoyl-CoA reductase CAD CAD: Cinnamyl alcohol dehydrogenase PLR PLR: Pinoresinol-lariciresinol reductase SDH SDH: Secoisolariciresinol dehydrogenase UGT UGT: UDP-glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Phenylpropanoid Pathway and Monolignol Synthesis

The biosynthesis initiates with the deamination of L-phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation to a CoA-thioester, leads to the formation of feruloyl-CoA . This intermediate is then reduced to coniferyl alcohol , one of the primary monolignols, through the action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Lignan Backbone Formation: The Path to Diphyllin

The formation of the lignan backbone begins with the oxidative coupling of two molecules of coniferyl alcohol . This stereospecific reaction is mediated by dirigent proteins and oxidases such as laccases or peroxidases, yielding pinoresinol .

Subsequent reductive steps catalyzed by pinoresinol-lariciresinol reductase (PLR) convert pinoresinol to lariciresinol and then to secoisolariciresinol . The latter is then dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to form matairesinol .

The conversion of matairesinol to the arylnaphthalene lactone structure of diphyllin , the aglycone of this compound, is a more complex process. It is hypothesized to proceed through an aryltetralin precursor , which then undergoes dehydration to form the aromatic naphthalene ring system characteristic of diphyllin.

Glycosylation: The Final Step

The terminal step in the biosynthesis of this compound is the glycosylation of the diphyllin aglycone. A UDP-glycosyltransferase (UGT) is proposed to catalyze the transfer of a quinovose sugar moiety from an activated sugar donor, likely UDP-quinovose , to the hydroxyl group of diphyllin, yielding the final product, This compound .

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Justicia gendarussa. The following table presents hypothetical quantitative parameters based on general data for lignan biosynthesis in other plant species. This data is for illustrative purposes and requires experimental validation in J. gendarussa.

Enzyme ClassSubstrate(s)Product(s)Typical Km (µM)Typical kcat (s-1)
Phenylalanine ammonia-lyase (PAL)L-PhenylalanineCinnamic acid30 - 3001 - 50
Cinnamate 4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid1 - 200.1 - 5
4-Coumarate:CoA ligase (4CL)p-Coumaric acid, ATP, CoAp-Coumaroyl-CoA10 - 2000.5 - 20
Cinnamoyl-CoA reductase (CCR)Feruloyl-CoA, NADPHConiferaldehyde5 - 5010 - 100
Cinnamyl alcohol dehydrogenase (CAD)Coniferaldehyde, NADPHConiferyl alcohol20 - 1505 - 80
Pinoresinol-lariciresinol reductase (PLR)Pinoresinol, NADPHLariciresinol1 - 300.1 - 10
Secoisolariciresinol dehydrogenase (SDH)Secoisolariciresinol, NADP+Matairesinol5 - 1000.05 - 5
UDP-glycosyltransferase (UGT)Diphyllin, UDP-QuinovoseThis compound10 - 5000.01 - 2

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound in Justicia gendarussa would require a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of a putative biosynthetic enzyme.

Protocol:

  • Protein Extraction: Homogenize fresh J. gendarussa tissue (e.g., leaves, stems) in an appropriate extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Enzyme Reaction: Prepare a reaction mixture containing the crude protein extract, the putative substrate (e.g., L-phenylalanine for PAL activity), and any necessary co-factors (e.g., NAD(P)H, ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Product Analysis: Analyze the reaction mixture for the presence and quantity of the expected product using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and Vmax values.

Enzyme_Assay_Workflow Start Start: J. gendarussa Tissue Protein_Extraction Protein Extraction Start->Protein_Extraction Enzyme_Reaction Enzyme Reaction Setup Protein_Extraction->Enzyme_Reaction Incubation Incubation Enzyme_Reaction->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC / LC-MS Analysis Quenching->Analysis Kinetic_Analysis Kinetic Parameter Calculation Analysis->Kinetic_Analysis End End: Enzyme Kinetics Kinetic_Analysis->End In_Vivo_Functional_Characterization Start Start: Cloned Gene Transformation Heterologous Expression (e.g., E. coli, Yeast) Start->Transformation Substrate_Feeding Substrate Feeding Transformation->Substrate_Feeding Metabolite_Extraction Metabolite Extraction Substrate_Feeding->Metabolite_Extraction Analysis LC-MS Analysis Metabolite_Extraction->Analysis Confirmation Confirmation of Product Formation Analysis->Confirmation End End: Gene Function Confirmed Confirmation->End

References

A Comprehensive Technical Review of Arylnaphthalene Lignan Glycosides: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylnaphthalene lignan glycosides are a significant class of naturally occurring polyphenolic compounds derived from various plant genera, including Phyllanthus, Linum, and Justicia.[1][2] These molecules, characterized by a core arylnaphthalene structure linked to one or more sugar moieties, have garnered substantial interest in the scientific community for their diverse and potent biological activities.[3][4] This technical guide provides an in-depth review of the current literature on arylnaphthalene lignan glycosides, with a focus on their extraction, structural elucidation, and pharmacological properties, particularly their anticancer, antiviral, and anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Biological Activities of Arylnaphthalene Lignan Glycosides

The biological activities of arylnaphthalene lignan glycosides are diverse, with significant potential for therapeutic applications. The following tables summarize the quantitative data on their cytotoxic and antiviral activities as reported in the literature.

Table 1: Cytotoxic Activity of Arylnaphthalene Lignans and their Glycosides against Various Cancer Cell Lines

CompoundCell LineAssayIC50Reference
Justicidin BK562 (Human leukemia)MTT45.4 µM (48h)[2]
6'-hydroxy justicidin B (HJB)K562 (Human leukemia)MTT20 µM (48h)[5]
6'-hydroxy justicidin A (HJA)K562 (Human leukemia)MTT43.9 µM (48h)[5]
Chinensinaphthol methyl ether (CME)K562 (Human leukemia)MTT106.2 µM (48h)[5]
DiphyllinA549 (Human lung carcinoma)Not specified6.46 ± 1.79 μM
DiphyllinHT-29 (Human colorectal adenocarcinoma)Not specified30.73 ± 0.56 μM
Lignan Glycoside 5HL-60 (Human promyelocytic leukemia)Not specified9.2 ± 0.2 μM[6]
Lignan Glycoside 5MCF-7 (Human breast adenocarcinoma)Not specified19.2 ± 1.7 μM[6]
Lignan Glycoside 5SW480 (Human colon adenocarcinoma)Not specified20.5 ± 0.9 μM[6]
Justiprocumin BHIV-1 infected cellsAnti-HIV assay15–21 nM
CleistanoneMT2 (T lymphocytic leukemia)Not specified38.1 μM
Acetyl CleistanoneMT2 (T lymphocytic leukemia)Not specified27.2 μM

Table 2: Antiviral Activity of Arylnaphthalene Lignans and their Glycosides

CompoundVirusCell LineAssayEC50/IC50/MICReference
Justicidin AVesicular Stomatitis VirusRL-33Antiviral assayMIC < 0.25 µg/ml[6]
Justicidin BVesicular Stomatitis VirusRL-33Antiviral assayMIC < 0.25 µg/ml[6]
DiphyllinVesicular Stomatitis VirusRL-33Antiviral assayMIC < 0.25 µg/ml[6]
Diphyllin ApiosideVesicular Stomatitis VirusRL-33Antiviral assayMIC < 0.25 µg/ml[6]
Diphyllin Apioside-5-acetateVesicular Stomatitis VirusRL-33Antiviral assayMIC < 0.25 µg/ml[6]
DiphyllinSARS-CoV-2VeroPlaque reductionEC50 = 1.92 µM[7]
Cleistanthin BSARS-CoV-2VeroPlaque reductionEC50 = 6.51 µM[7]
DiphyllinInfluenza A virus (H1N1)MDCKNot specifiedIC50 = 0.89 ± 0.08 μM
6-deoxyglucose-diphyllin (DGP)Zika VirusVariousViral fusion inhibitionIC50 = 10–70 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on arylnaphthalene lignan glycosides.

Extraction and Isolation of Arylnaphthalene Lignan Glycosides

A general procedure for the extraction and isolation of arylnaphthalene lignan glycosides from plant material is as follows:

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., whole plant, leaves, or stems) is subjected to extraction.

  • Extraction: The powdered material is typically extracted with 95% ethanol (EtOH) at room temperature for an extended period, often with repeated cycles to ensure exhaustive extraction.[8]

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with lignan glycosides (often the EtOAc and n-BuOH fractions) are subjected to repeated column chromatography.

    • Stationary Phases: Silica gel, Sephadex LH-20, and ODS (C18) are commonly used.

    • Mobile Phases: Gradient elution with solvent systems like chloroform-methanol (CHCl3-MeOH) or methanol-water (MeOH-H2O) is employed to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a suitable mobile phase, typically a gradient of acetonitrile (ACN) in water.

Structural Elucidation

The chemical structures of the isolated arylnaphthalene lignan glycosides are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: - and 13C-NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, thus elucidating the complete structure of the aglycone and the sugar moieties, as well as their linkage points.[9]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (arylnaphthalene lignan glycoside) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activities of arylnaphthalene lignan glycosides.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation cluster_bioassay Biological Activity Assessment plant Plant Material extraction Solvent Extraction (e.g., 95% EtOH) plant->extraction fractionation Solvent Partitioning extraction->fractionation column_chroma Column Chromatography fractionation->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure Arylnaphthalene Lignan Glycoside hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity antiviral Antiviral Assays pure_compound->antiviral anti_inflammatory Anti-inflammatory Assays pure_compound->anti_inflammatory structure Chemical Structure nmr->structure ms->structure mechanism Mechanism of Action Studies cytotoxicity->mechanism antiviral->mechanism anti_inflammatory->mechanism

Experimental workflow for arylnaphthalene lignan glycosides.

apoptosis_pathway anlg Arylnaphthalene Lignan Glycosides (e.g., Justicidin B) ros ↑ Reactive Oxygen Species (ROS) anlg->ros bcl2 ↓ Bcl-2 anlg->bcl2 bax ↑ Bax ros->bax mitochondria Mitochondrial Membrane Potential Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Anticancer mechanism: Caspase-dependent apoptosis pathway.

nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk anlg Arylnaphthalene Lignan Glycosides anlg->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p p-IκBα ikk->ikb_p nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Release proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nucleus->gene_transcription Activation

Anti-inflammatory mechanism: Inhibition of NF-κB signaling.

antiviral_mechanism virus Enveloped Virus cell Host Cell virus->cell Attachment endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome vatpase V-ATPase endosome->vatpase acidification Endosomal Acidification (↓ pH) vatpase->acidification fusion Viral-Endosomal Membrane Fusion acidification->fusion release Viral Genome Release fusion->release replication Viral Replication release->replication anlg Arylnaphthalene Lignan Glycosides (e.g., Diphyllin) anlg->vatpase

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, an arylnaphthalene lignan glycoside isolated from Justicia gendarussa, has demonstrated potent inhibitory activity against HIV-1, including drug-resistant strains.[1][2][3] Its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV life cycle.[1][4] The total synthesis of this compound has been accomplished, providing a viable route for the production of this complex natural product and enabling further structure-activity relationship studies for the development of new anti-HIV agents.[1] This document provides a detailed protocol for the total synthesis of this compound, compiled from published synthetic strategies for the aglycone (diphyllin) and related glycosylation methods.

Biological Activity of this compound

This compound exhibits significant anti-HIV-1 activity with low nanomolar IC50 values against a range of HIV-1 strains. Its potency is notably greater than the first-generation reverse transcriptase inhibitor, AZT (zidovudine).[1][2][3]

HIV-1 StrainTypeIC50 (nM)[5]
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAV-108
HIV-11617-1-61
HIV-1N119-47

Total Synthesis of this compound: An Overview

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the aglycone, diphyllin, and the subsequent stereoselective glycosylation with a protected quinovose derivative, followed by deprotection.

G cluster_0 Synthesis of Diphyllin (Aglycone) cluster_1 Glycosylation and Deprotection Starting Materials Commercially Available Starting Materials Intermediate 1 Key Intermediate Formation Starting Materials->Intermediate 1 Intermediate 2 Arylnaphthalene Core Construction Intermediate 1->Intermediate 2 Diphyllin Diphyllin Intermediate 2->Diphyllin Protected this compound Protected this compound Diphyllin->Protected this compound Glycosylation This compound This compound Protected this compound->this compound Deprotection

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of Diphyllin (Aglycone)

This protocol is adapted from a reported synthesis of diphyllin.[6][7]

Step 1: Synthesis of Intermediate Aldehyde

  • Reaction: Protection of a commercially available substituted benzaldehyde.

  • Reagents and Conditions:

    • Substituted benzaldehyde (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Benzene, reflux, 10 h

  • Procedure: A mixture of the substituted benzaldehyde, ethylene glycol, and p-TsOH in benzene is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC), the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: ~95%

Step 2: Formation of the Butenolide Intermediate

  • Reaction: Stobbe condensation to form a butenolide intermediate.

  • Reagents and Conditions:

    • Protected aldehyde from Step 1 (1.0 eq)

    • Dimethyl succinate (1.2 eq)

    • Potassium t-butoxide (1.1 eq)

    • t-Butanol, room temperature, 12 h

  • Procedure: To a solution of potassium t-butoxide in t-butanol, a mixture of the protected aldehyde and dimethyl succinate is added dropwise. The reaction is stirred at room temperature overnight. The reaction is then quenched with water and acidified. The product is extracted with an organic solvent and purified.

Step 3: Lactonization and Aromatization to form the Arylnaphthalene Core

  • Reaction: Intramolecular cyclization and subsequent aromatization to form the diphyllin precursor.

  • Reagents and Conditions:

    • Butenolide intermediate from Step 2 (1.0 eq)

    • Acetic anhydride (excess)

    • Sodium acetate (2.0 eq)

    • Reflux, 4 h

  • Procedure: The butenolide intermediate is heated to reflux in acetic anhydride with sodium acetate. After the reaction is complete, the mixture is poured into ice water, and the precipitate is collected by filtration and washed.

Step 4: Deprotection to Yield Diphyllin

  • Reaction: Acid-catalyzed deprotection of the aldehyde.

  • Reagents and Conditions:

    • Diphyllin precursor from Step 3 (1.0 eq)

    • Aqueous HCl (10%)

    • Acetone, reflux, 2 h

  • Procedure: The protected diphyllin precursor is refluxed in a mixture of acetone and aqueous HCl. After completion, the reaction is cooled, and the product is isolated by filtration.

  • Expected Yield: ~70% over 3 steps.[6]

Part 2: Glycosylation and Deprotection to Yield this compound

This part of the protocol is based on general methods for the glycosylation of arylnaphthalene lignans.

Step 5: Acetylation of Quinovose

  • Reaction: Peracetylation of L-quinovose.

  • Reagents and Conditions:

    • L-Quinovose (1.0 eq)

    • Acetic anhydride (5.0 eq)

    • Pyridine (catalytic)

    • Room temperature, overnight

  • Procedure: L-Quinovose is dissolved in acetic anhydride and pyridine and stirred at room temperature. The reaction mixture is then poured into ice water, and the product is extracted, washed, and concentrated.

Step 6: Bromination of Acetylated Quinovose

  • Reaction: Conversion of the peracetylated quinovose to the glycosyl bromide.

  • Reagents and Conditions:

    • Peracetylated quinovose (1.0 eq)

    • HBr in acetic acid (33% solution)

    • Dichloromethane (CH2Cl2), room temperature, 15 min

  • Procedure: The peracetylated quinovose is dissolved in dichloromethane, and the HBr/acetic acid solution is added. The reaction is stirred for a short period, then diluted with dichloromethane and washed with cold water and sodium bicarbonate solution. The organic layer is dried and concentrated.

  • Expected Yield: ~99%

Step 7: Glycosylation of Diphyllin

  • Reaction: Phase-transfer catalyzed glycosylation of diphyllin with the acetylated quinovosyl bromide.

  • Reagents and Conditions:

    • Diphyllin (1.0 eq)

    • Acetylated quinovosyl bromide from Step 6 (1.2 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Chloroform (CHCl3), 40 °C, 6 h

  • Procedure: A mixture of diphyllin, acetylated quinovosyl bromide, and TBAB in chloroform is stirred at 40°C. An aqueous solution of NaOH is added, and the reaction is stirred vigorously for 6 hours. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 8: Deprotection to Yield this compound

  • Reaction: Zemplén deacetylation to remove the acetyl protecting groups.

  • Reagents and Conditions:

    • Protected this compound from Step 7 (1.0 eq)

    • Potassium carbonate (K2CO3) (catalytic)

    • Methanol (MeOH), room temperature, 1 h

  • Procedure: The protected this compound is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield this compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.

G cluster_0 HIV-1 Life Cycle: Reverse Transcription cluster_1 Inhibition by this compound Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Host_Cell Host Cell Cytoplasm Viral_DNA Viral DNA RT->Viral_DNA Synthesizes RT_Inhibited Inactive RT Complex RT->RT_Inhibited Integration Integration into Host Genome Viral_DNA->Integration Patentiflorin_A Patentiflorin_A Patentiflorin_A->RT RT_Inhibited->Viral_DNA Inhibits Synthesis

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Application Notes and Protocols for In Vitro Anti-HIV Assay of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patentiflorin A, a naturally occurring arylnaphthalene lignan glycoside isolated from Justicia gendarussa, has demonstrated potent in vitro anti-HIV activity.[1][2] It functions as a reverse transcriptase (RT) inhibitor, a crucial enzyme for HIV replication, and has shown efficacy against both wild-type and drug-resistant strains of HIV-1.[3][4][5][6] This document provides detailed protocols for assessing the in vitro anti-HIV activity and cytotoxicity of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 and cytotoxicity data for this compound.

HIV-1 StrainTropismIC50 (nM)Cell LineCC50 (µM)Assay for CytotoxicityReference
BalM-Tropic32Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
89.6Dual-Tropic31Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
SF162M-Tropic30Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
Lav.04T-Tropic32Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
HIV-1LAV-108Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
HIV-11617-1-61Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]
HIV-1N119-47Human PBMC75CellTiter 96 AQueous one solution cell proliferation assay[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for interpreting the anti-HIV activity results.

Materials:

  • Human T-lymphocytic cell line (e.g., MT-4)

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the wells, resulting in final concentrations to be tested. Include wells with cells only (cell control) and medium only (background control).

  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-HIV Assay (HIV-1 Induced Cytopathic Effect Inhibition)

This assay measures the ability of this compound to inhibit the cytopathic effects induced by HIV-1 infection in a susceptible cell line.

Materials:

  • Human T-lymphocytic cell line (e.g., MT-4)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • This compound

  • RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • MTT solution and solubilization buffer (as above)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted compound to the wells.

  • Add 100 µL of HIV-1 stock (at a predetermined dilution that causes a significant cytopathic effect) to the wells. Include wells with cells and virus only (virus control), cells only (cell control), and compound only (toxicity control).

  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Perform the MTT assay as described in the cytotoxicity protocol to determine cell viability.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of protection from virus-induced cytopathic effect against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a target-specific assay to confirm the mechanism of action of this compound as an RT inhibitor.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • RT assay kit (commercially available, e.g., from Roche or Millipore)

  • Poly(A) template and oligo(dT) primer

  • Labeled nucleotides (e.g., [3H]-dTTP or digoxigenin-dUTP)

  • Reaction buffer

  • Lysis buffer

  • Scintillation counter or ELISA reader (depending on the kit)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled nucleotides.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Quantify the amount of incorporated labeled nucleotide using a scintillation counter or an ELISA reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the RT activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assays cluster_data Data Analysis prep_cells Prepare MT-4 Cells cytotoxicity Cytotoxicity Assay (MTT) prep_cells->cytotoxicity antiviral Anti-HIV Assay (CPE Inhibition) prep_cells->antiviral prep_compound Prepare Serial Dilutions of this compound prep_compound->cytotoxicity prep_compound->antiviral rt_assay RT Inhibition Assay prep_compound->rt_assay prep_virus Prepare HIV-1 Stock prep_virus->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50 Calculate EC50 antiviral->calc_ec50 calc_ic50 Calculate IC50 rt_assay->calc_ic50

Caption: Experimental workflow for in vitro anti-HIV testing of this compound.

Mechanism of Action: Reverse Transcriptase Inhibition

G HIV HIV Virion HostCell Host T-Cell HIV->HostCell 1. Entry ViralRNA Viral RNA HostCell->ViralRNA 2. Uncoating RT Reverse Transcriptase ViralRNA->RT 3. Reverse Transcription ViralDNA Viral DNA Provirus Provirus ViralDNA->Provirus 4. Integration NewVirions New HIV Virions Provirus->NewVirions 5. Replication & Assembly NewVirions->HIV 6. Budding RT->ViralDNA PatentiflorinA This compound PatentiflorinA->Inhibition Inhibition->RT

Caption: Mechanism of action of this compound as an HIV reverse transcriptase inhibitor.

References

Application Note: Cell-Based Assays for Determining the Efficacy of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A is an arylnaphthalene lignan (ANL) glycoside isolated from the medicinal plant Justicia gendarussa.[1] This plant has a history of use in traditional medicine for treating various ailments, including fever, rheumatism, and arthritis.[2][3] Modern scientific investigation has identified this compound as a potent anti-HIV-1 agent.[1][2] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is critical for the virus to integrate its genetic material into the host cell's DNA.[2][3][4]

Studies have demonstrated that this compound exhibits significantly higher inhibitory effects against both M-tropic and T-tropic HIV-1 isolates compared to the clinically used anti-HIV drug Azidothymidine (AZT).[1][5] Furthermore, it has shown efficacy against drug-resistant HIV-1 strains, making it a promising candidate for development as a novel antiretroviral therapeutic.[1][4][5]

This application note provides detailed protocols for a series of cell-based assays to evaluate the cytotoxicity and anti-HIV-1 efficacy of this compound. The described workflows are essential for determining the therapeutic window and mechanism of action of this compound.

Experimental Workflow Overview

The overall process involves determining the cytotoxicity of this compound to establish a safe dosage range, followed by specific assays to measure its ability to inhibit HIV-1 replication and the activity of the reverse transcriptase enzyme.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antiviral Efficacy Assay cluster_2 Phase 3: Data Analysis A Culture Host Cells (e.g., TZM-bl, C8166) B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72h B->C D Perform MTT or XTT Assay for Cell Viability C->D E Calculate CC50 (50% Cytotoxic Concentration) D->E L Determine Selectivity Index (SI) SI = CC50 / IC50 E->L F Infect host cells with HIV-1 virus stock G Treat infected cells with non-toxic concentrations of This compound F->G H Incubate for 48-72h G->H I Collect cell supernatant H->I J Quantify viral replication (p24 Antigen ELISA) I->J K Calculate IC50 (50% Inhibitory Concentration) J->K K->L

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.

3.1 Materials

  • Host cells (e.g., TZM-bl, C8166 T-cells)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

3.2 Method

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%. Include a "cells only" control (medium only) and a "vehicle" control (medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Anti-HIV-1 Efficacy (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

4.1 Materials

  • Host cells and complete growth medium

  • HIV-1 stock (e.g., HIV-1IIIB or HIV-1BaL)

  • This compound stock solution

  • 96-well plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Plate reader (specified by kit instructions)

4.2 Method

  • Cell Seeding: Seed host cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in complete medium at concentrations below the calculated CC₅₀.

    • Add the compound dilutions to the cells.

    • Immediately add a pre-titered amount of HIV-1 virus stock to each well.

    • Include controls: "uninfected cells," "infected cells" (no compound), and a positive control (e.g., AZT).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂ to allow for viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.

  • Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to the "infected cells" control. Plot the inhibition percentage against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation

Quantitative data should be summarized to determine the therapeutic potential of this compound. The Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity, is a critical parameter. A higher SI value indicates a more promising therapeutic candidate.

Table 1: Cytotoxicity and Antiviral Efficacy of this compound

CompoundHost Cell LineCC₅₀ (µM)Virus StrainIC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundTZM-bl>50HIV-1IIIB0.025>2000
This compoundC8166>50HIV-1BaL0.032>1562
AZT (Control)TZM-bl>100HIV-1IIIB0.004>25000
AZT (Control)C8166>100HIV-1BaL0.005>20000

Note: Data presented are examples and should be replaced with experimental results.

Mechanism of Action: HIV-1 Reverse Transcription

This compound's primary molecular target is the HIV-1 reverse transcriptase enzyme.[2][3][6] This enzyme is responsible for converting the viral RNA genome into DNA, a process essential for the virus to integrate into the host genome and replicate. By inhibiting this step, this compound effectively halts the viral life cycle.

G cluster_cell Host Cell (e.g., CD4+ T-Cell) cluster_virus HIV-1 Life Cycle RT Reverse Transcription (Viral RNA -> DNA) Integration Integration into Host DNA RT->Integration Replication Viral Replication & Assembly Integration->Replication Budding New Virion Budding Replication->Budding Virion HIV-1 Virion Entry Binding & Fusion Virion->Entry Entry->RT PatentiflorinA This compound PatentiflorinA->RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Protocol 3: Reverse Transcriptase (RT) Activity Assay

A cell-free enzymatic assay can directly confirm the inhibitory effect of this compound on RT activity.

7.1 Materials

  • Recombinant HIV-1 Reverse Transcriptase

  • Commercially available non-radioactive RT activity assay kit (e.g., colorimetric or fluorescent)

  • This compound stock solution

  • Reaction buffer and components as supplied by the kit

7.2 Method

  • Prepare Reactions: In a 96-well plate, set up the reaction mixture according to the kit manufacturer's instructions.

  • Add Inhibitor: Add serial dilutions of this compound to the reaction wells. Include a "no inhibitor" control and a positive control inhibitor (e.g., Nevirapine).

  • Start Reaction: Add the recombinant HIV-1 RT enzyme to initiate the reaction.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).

  • Detection: Stop the reaction and perform the detection steps as outlined in the kit manual (e.g., adding detection reagents and measuring absorbance or fluorescence).

  • Analysis: Calculate the percentage of RT inhibition for each concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase

CompoundIC₅₀ (µM)
This compound0.015
Nevirapine (Control)0.040

Note: Data presented are examples and should be replaced with experimental results.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the efficacy and mechanism of action of this compound as an anti-HIV-1 agent. By systematically determining the cytotoxicity (CC₅₀) and viral inhibitory concentration (IC₅₀), researchers can calculate a selectivity index to assess the compound's therapeutic potential. Further confirmation of its mechanism through direct enzymatic assays solidifies its characterization as a potent HIV-1 reverse transcriptase inhibitor. These assays are foundational for the preclinical development of this compound and its analogues.

References

In Vivo Study of Patentiflorin A: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A, a naturally derived arylnaphthalene lignan glycoside, has demonstrated significant promise as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase in vitro.[1][2][3] Its efficacy against both wild-type and drug-resistant HIV-1 strains highlights its potential as a novel therapeutic agent.[1][3] To advance the preclinical development of this compound, rigorous in vivo evaluation in relevant animal models is essential to establish its safety, pharmacokinetic profile, and therapeutic efficacy.

These application notes provide detailed protocols for the in vivo investigation of this compound in animal models, covering toxicity, efficacy, and pharmacokinetic studies. The following sections are designed to guide researchers in the systematic evaluation of this promising anti-HIV compound.

I. Preclinical Toxicity Assessment of this compound

A thorough evaluation of the toxicological profile of this compound is a prerequisite for its further development. The following protocols are adapted from established OECD guidelines for the testing of chemicals.[4]

A. Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model and to identify the median lethal dose (LD50).[4]

Animal Model: Wistar rats (8–12 weeks old, 240–300 g), with an equal number of males and females.[4]

Experimental Protocol:

  • Animal Acclimatization: House animals in controlled conditions (23–25°C, 12-hour light-dark cycle) with ad libitum access to food and water for at least one week prior to the study.[4]

  • Dosing:

    • Prepare a vehicle control (e.g., sterile water, 0.5% carboxymethylcellulose).

    • Prepare graded doses of this compound in the vehicle.

    • Administer a single oral dose of this compound or vehicle to respective groups of animals via gavage.

  • Observation:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, fur, eyes, and mucous membranes) and mortality at regular intervals for 14 days.[4]

    • Record body weight changes on days 0, 7, and 14.

  • Endpoint:

    • Perform gross necropsy on all animals at the end of the 14-day observation period.

    • Collect major organs for histopathological examination.

    • Calculate the LD50 based on mortality data.

B. Subacute (28-Day) Repeated Dose Oral Toxicity Study (OECD 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.[4]

Animal Model: Wistar rats (8–12 weeks old, 250–300 g), with an equal number of males and females.[4]

Experimental Protocol:

  • Animal Acclimatization: As described for the acute toxicity study.[4]

  • Dosing:

    • Administer this compound or vehicle orally once daily for 28 consecutive days.

    • Include a control group, a low-dose, a mid-dose, and a high-dose group.

  • Clinical Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry:

    • Collect blood samples at the end of the 28-day period for hematological and clinical biochemistry analysis.

  • Pathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Weigh major organs (liver, kidneys, spleen, etc.).

    • Preserve organs for detailed histopathological examination.

Data Presentation: Toxicity Studies

Table 1: Acute Oral Toxicity Observations

Dose GroupNumber of Animals (M/F)MortalityClinical Signs of ToxicityBody Weight Change (Day 14)Gross Necropsy Findings
Vehicle Control5/5
Low Dose5/5
Mid Dose5/5
High Dose5/5

Table 2: Subacute (28-Day) Toxicity Study Endpoints

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Hematology
Red Blood Cell Count
White Blood Cell Count
Hemoglobin
Platelet Count
Clinical Biochemistry
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Blood Urea Nitrogen (BUN)
Creatinine
Organ Weights (g)
Liver
Kidneys
Spleen
Histopathology
Liver
Kidneys

II. In Vivo Efficacy of this compound Against HIV-1

Given that this compound is a potent inhibitor of HIV-1 reverse transcriptase, a humanized mouse model is the most appropriate system for in vivo efficacy testing.[5][6][7]

A. Anti-HIV-1 Efficacy in a Humanized Mouse Model

Objective: To evaluate the in vivo antiretroviral activity of this compound in a humanized mouse model of HIV-1 infection.

Animal Model: Humanized mice (e.g., NSG-BLT or hu-HSC models) reconstituted with a functional human immune system.[5][6]

Experimental Protocol:

  • Model Confirmation: Confirm successful human immune cell engraftment (e.g., by flow cytometry for human CD45+ cells).

  • HIV-1 Infection:

    • Infect humanized mice with a replication-competent HIV-1 strain (e.g., via intravenous or intraperitoneal injection).

    • Monitor viral load in plasma to confirm established infection.

  • Treatment:

    • Once viremia is established, randomize mice into treatment groups:

      • Vehicle Control

      • This compound (various dose levels)

      • Positive Control (e.g., a clinically approved reverse transcriptase inhibitor like AZT or Emtricitabine).

    • Administer treatment daily for a specified period (e.g., 14-28 days).

  • Monitoring:

    • Collect blood samples weekly to measure plasma HIV-1 RNA levels (viral load).

    • Monitor human CD4+ T cell counts throughout the study.

  • Endpoint:

    • At the end of the treatment period, euthanize mice and collect tissues (spleen, lymph nodes, etc.) to measure tissue viral load and assess immune cell populations.

Data Presentation: Efficacy Study

Table 3: In Vivo Anti-HIV-1 Efficacy of this compound

Treatment GroupMean Baseline Viral Load (copies/mL)Mean Viral Load at Day 14 (copies/mL)Log10 Reduction in Viral LoadMean CD4+ T Cell Count (cells/µL) at Day 14
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., AZT)

III. Pharmacokinetic Profiling of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and optimization.

A. Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.

Animal Model: Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.

Experimental Protocol:

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose of this compound.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound.

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation: Pharmacokinetic Study

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax (ng/mL)
Tmax (h) N/A
AUC0-t (ngh/mL)
AUC0-inf (ngh/mL)
t1/2 (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Oral Bioavailability (F%) N/A

Visualizations

experimental_workflow_toxicity cluster_acute Acute Toxicity (OECD 423) cluster_subacute Subacute Toxicity (OECD 408) acclimatization_acute Animal Acclimatization dosing_acute Single Oral Dose acclimatization_acute->dosing_acute observation_acute 14-Day Observation (Clinical Signs, Body Weight) dosing_acute->observation_acute necropsy_acute Gross Necropsy & Histopathology observation_acute->necropsy_acute acclimatization_subacute Animal Acclimatization dosing_subacute Daily Dosing (28 Days) acclimatization_subacute->dosing_subacute observation_subacute Clinical Observation, Body Weight, Food Intake dosing_subacute->observation_subacute analysis_subacute Hematology & Biochemistry observation_subacute->analysis_subacute necropsy_subacute Necropsy, Organ Weights, Histopathology analysis_subacute->necropsy_subacute

Caption: Workflow for acute and subacute toxicity studies of this compound.

experimental_workflow_efficacy start Humanized Mouse Model infection HIV-1 Infection start->infection monitoring_infection Confirm Viremia infection->monitoring_infection randomization Randomization monitoring_infection->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring_treatment Monitor Viral Load & CD4+ T Cells treatment->monitoring_treatment endpoint Endpoint Analysis (Tissue Viral Load, Immune Cells) monitoring_treatment->endpoint

Caption: Experimental workflow for in vivo efficacy testing of this compound.

hiv_reverse_transcription cluster_virus HIV-1 Virion cluster_cell Host Cell viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase Template viral_dna Viral DNA reverse_transcriptase->viral_dna Synthesizes integration Integration into Host Genome viral_dna->integration patentiflorin_a This compound patentiflorin_a->reverse_transcriptase Inhibits

Caption: Inhibition of HIV-1 reverse transcription by this compound.

References

Application Notes: Formulating Patentiflorin A for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Patentiflorin A is an arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa.[1][2] It has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][3] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[1][4][5] Studies have shown that this compound is more effective at inhibiting reverse transcriptase than Azidothymidine (AZT) and is active against drug-resistant HIV-1 strains.[1][4][6]

PropertyValue
IUPAC Name (2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(((4R)-4-(4-(hydroxymethyl)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Molecular Formula C₂₇H₂₆O₁₁
CAS Number 857050-63-6
Class Arylnaphthalene Lignan Glycoside[1]

Physicochemical Properties & Solubility

While specific quantitative solubility data for this compound is limited in published literature, its chemical class as a lignan glycoside suggests it is a poorly water-soluble compound. The presence of a sugar moiety may slightly increase aqueous solubility compared to its aglycone, but organic solvents are typically required for initial dissolution.[7] The protocols below provide guidance for preparing solutions for experimental use. It is highly recommended that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Protocol 1: Determination of Approximate Solubility

This protocol allows for the determination of an approximate solubility limit in various solvents, which is crucial for preparing concentrated stock solutions.

Materials:

  • This compound (powder)

  • Selection of solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH), 95-100%

    • Methanol (MeOH)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Water bath or heat block

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Methodology:

  • Weigh out a precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To the first tube, add a small, precise volume of the first solvent to be tested (e.g., 50 µL of DMSO) to achieve a high target concentration (e.g., 20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Observe the solution. If the compound is fully dissolved, it is soluble at that concentration. You can add more compound to determine the upper limit.

  • If the compound is not fully dissolved, add another precise volume of solvent (e.g., another 50 µL to reach 100 µL total) to decrease the concentration (e.g., to 10 mg/mL).

  • Repeat the vortexing. Gentle warming (e.g., to 37°C) may be applied to assist dissolution, but be cautious of potential degradation.

  • Continue this process of stepwise solvent addition until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility.

  • Repeat for each solvent of interest.

  • Critical Note: For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5% v/v) to avoid cellular toxicity.[8]

Biological Activity Data

This compound demonstrates potent inhibitory activity against a range of HIV-1 strains. The reported 50% inhibitory concentration (IC₅₀) values are summarized below.

HIV-1 StrainTropismIC₅₀ (nM)Reference
BalM-Tropic32[3]
89.6Dual-Tropic31[3]
SF162M-Tropic30[3]
Lav.04T-Tropic32[3]
HIV-1LAV-108[3]
HIV-11617-1-61[3]
HIV-1N119-47[3]

Experimental Protocols

Protocol 2: Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated pipette

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile tube under aseptic conditions.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Once dissolved, centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 2)

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentrations for your experiment.

  • Example Dilution Step: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Add 5 µL of 10 mM stock to 495 µL of medium (yields 100 µM).

    • Vortex gently.

    • Add 50 µL of the 100 µM intermediate solution to 450 µL of medium (yields 10 µM).

  • Important: Vortex gently after each dilution step to ensure homogeneity. Observe the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous medium, and the protocol may need adjustment (e.g., lowering the final concentration or adjusting the formulation).

  • Ensure the final concentration of DMSO in the medium applied to cells is below the cytotoxic threshold for your cell line (typically ≤0.5%).[8] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 4: Example Formulation for In Vivo (Rodent) Administration

Formulating poorly soluble compounds for in vivo studies requires careful selection of vehicles to ensure bioavailability and minimize toxicity.[9] The following is a common example vehicle system. The researcher must perform tolerability and pharmacokinetic studies to validate any formulation for their specific animal model.

Vehicle Components:

  • Phosphate-Buffered Saline (PBS)

  • Polyethylene glycol 400 (PEG 400)[10][11]

  • Polysorbate 80 (Tween 80)[11]

  • Dimethyl sulfoxide (DMSO) (optional, use sparingly)

Example Formulation (e.g., for oral gavage): 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% PBS (v/v/v/v)

Methodology:

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add DMSO (5% of the final volume) and vortex until the compound is fully dissolved. This creates a pre-concentrate.

  • In a separate sterile tube, prepare the rest of the vehicle. Add PEG 400 (40% of final volume), then Tween 80 (5% of final volume). Mix well.

  • Slowly add the this compound/DMSO pre-concentrate to the PEG 400/Tween 80 mixture while vortexing.

  • Add the PBS (50% of final volume) dropwise while continuously mixing to form a clear solution or a fine, stable suspension.

  • Visually inspect the final formulation for homogeneity and lack of large precipitates.

  • Crucial Steps:

    • Administer the formulation shortly after preparation.

    • Always include a vehicle-only control group in your animal study to assess any effects of the formulation itself.[9]

    • The final dose volume should be appropriate for the size and species of the animal.

Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 In Vitro Application cluster_2 In Vivo Application Compound This compound (Solid Powder) StockSol High-Concentration Stock Solution (e.g., 10mM in DMSO) Compound->StockSol Protocol 2: Dissolution WorkSol_vitro Working Solutions (nM to µM range in Culture Medium) StockSol->WorkSol_vitro Protocol 3: Serial Dilution WorkSol_vivo Dosing Formulation (e.g., Solution/Suspension in Vehicle) StockSol->WorkSol_vivo Protocol 4: Vehicle Formulation Assay_vitro Cell-Based Assays (e.g., Anti-HIV Activity) WorkSol_vitro->Assay_vitro Assay_vivo Animal Studies (e.g., PK/PD in Rodents) WorkSol_vivo->Assay_vivo

Caption: Formulation workflow for this compound.

Mechanism of Action Diagram

G cluster_HIV HIV-1 Life Cycle cluster_Inhibition Inhibition Entry 1. Viral Entry RT_step 2. Reverse Transcription (Viral RNA -> Proviral DNA) Entry->RT_step Integration 3. Integration into Host Genome RT_step->Integration Replication 4. Transcription & Translation Integration->Replication Assembly 5. Viral Assembly & Budding Replication->Assembly PatentiflorinA This compound PatentiflorinA->RT_step INHIBITS RT_enzyme Reverse Transcriptase Enzyme RT_enzyme->RT_step Catalyzes

References

Application Notes and Protocols for Patentiflorin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patentiflorin A is an arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa.[1] It has been identified as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1), demonstrating greater efficacy in cell-based assays than the clinically used drug Zidovudine (AZT).[1][2][3] Notably, this compound exhibits inhibitory activity against both wild-type and drug-resistant strains of HIV-1.[1][4] Its mechanism of action involves the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.[1][5]

These application notes provide a detailed protocol for the proper dissolution and use of this compound in cell culture experiments, ensuring compound stability, solubility, and minimal solvent-induced cytotoxicity.

Physicochemical and Biological Data

Proper handling and concentration selection are critical for successful experiments. The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₂₇H₂₆O₁₁PubChem
Molecular Weight 526.5 g/mol PubChem
Biological Activity Potent, broad-spectrum HIV-1 inhibitor[4]
Mechanism of Action Inhibition of HIV-1 Reverse Transcriptase[1][5]
IC₅₀ (Bal: M-Tropic) 32 nM[4]
IC₅₀ (89.6: Dual-Tropic) 31 nM[4]
IC₅₀ (SF162: M-Tropic) 30 nM[4]
IC₅₀ (Lav.04: T-Tropic) 32 nM[4]
IC₅₀ (HIV-1LAV) 108 nM[4]
IC₅₀ (HIV-1₁₆₁₇₋₁) 61 nM[4]
IC₅₀ (HIV-1N₁₁₉) 47 nM[4]

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Sterile, complete cell culture medium appropriate for the cell line

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

Preparation of a 10 mM Stock Solution in DMSO

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution before being diluted into aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent. For structurally related lignan glycosides, a 10 mM stock solution in DMSO is standard practice.[6]

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = Volume (mL) x 10 mM x 526.5 g/mol Example: For 1 mL of a 10 mM stock, you would need 5.265 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling enclosure.

  • Solubilization: Add the calculated volume of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a biological safety cabinet). Filtration is generally not recommended for DMSO stock solutions as it may cause loss of compound.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

The concentrated DMSO stock must be serially diluted to the final desired experimental concentration in a complete cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the specific cell line being used, typically recommended to be below 0.5%, and ideally at or below 0.1%.

Procedure:

  • Pre-warm Medium: Warm the complete cell culture medium to 37°C before use.

  • Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into the pre-warmed medium to achieve the final desired concentration.

    • Example for a 10 µM final concentration:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM solution (a 1:100 dilution).

      • Next, add 100 µL of this 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM working concentration (a 1:10 dilution).

  • Mixing: Mix thoroughly by gentle pipetting or inverting the tube immediately after adding the DMSO stock to the aqueous medium to prevent precipitation of the compound.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

This compound targets and inhibits the reverse transcriptase enzyme of HIV-1. This enzyme is responsible for converting the viral RNA genome into proviral DNA, a necessary step for the integration of the viral genome into the host cell's DNA. By blocking this step, this compound effectively halts the viral replication cycle.

HIV_Inhibition cluster_host Host Cell Viral_RNA Viral RNA Genome RT_Enzyme HIV-1 Reverse Transcriptase Viral_RNA->RT_Enzyme Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication RT_Enzyme->Proviral_DNA Synthesis Patentiflorin_A This compound Patentiflorin_A->RT_Enzyme Inhibition HIV_Entry HIV Entry HIV_Entry->Viral_RNA

Caption: Mechanism of this compound as an HIV-1 Reverse Transcriptase Inhibitor.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the recommended workflow for preparing this compound solutions for cell culture experiments, emphasizing the critical dilution steps to avoid compound precipitation and solvent toxicity.

Workflow start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock Create 10 mM Concentrated Stock dissolve->stock aliquot Aliquot for Single Use stock->aliquot dilute Serially Dilute Stock in Cell Culture Medium stock->dilute Use as needed store Store at -20°C / -80°C aliquot->store final Prepare Final Working Concentration (DMSO < 0.5%) dilute->final control Prepare Vehicle Control (DMSO only) dilute->control experiment Treat Cells final->experiment control->experiment

Caption: Workflow for Preparing this compound for Cell Culture Assays.

References

Application Note: Determining the Cytotoxicity of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic properties of natural compounds.

Introduction to Patentiflorin A

This compound is an arylnaphthalene lignan glycoside originally isolated from the medicinal plant Justicia gendarussa.[1] It has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV-1).[1][2] Studies have shown that this compound exhibits a more significant inhibitory effect on the HIV-1 reverse transcriptase enzyme than the clinically used antiretroviral drug azidothymidine (AZT).[3][4][5] Its activity extends to drug-resistant strains of HIV, making it a compound of significant interest for further therapeutic development.[1][3][6] In addition to its anti-HIV properties, the cytotoxicity of this compound has been evaluated against human cancer cell lines, indicating its potential as an anticancer agent.[2]

Principle of Cytotoxicity Testing: The MTT Assay

The MTT assay is a robust and widely used colorimetric method for assessing cell viability and cytotoxicity.[7][8] It is particularly well-suited for screening natural product extracts and pure compounds.[7] The assay's principle is based on the metabolic activity of living cells.[8] Viable cells possess mitochondrial dehydrogenases, such as succinate dehydrogenase, that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to form purple formazan crystals.[9] This conversion occurs only in metabolically active cells. The resulting insoluble formazan crystals are solubilized using a solvent like Dimethyl Sulfoxide (DMSO), producing a colored solution.[8] The intensity of this color, measured with a spectrophotometer, is directly proportional to the number of viable cells.[9]

Summary of Known Cytotoxic Activity

The cytotoxic effects of this compound have been previously assessed. While a specific IC50 value for this compound was not explicitly detailed in the cited literature, it has been tested against the HCT116 human colon cancer cell line using both the Sulforhodamine B (SRB) and MTT assays after 72 hours of exposure.[2] Researchers can use the protocol below to determine IC50 values for their specific cell lines of interest, which can be compiled in a table similar to the template provided.

Table 1: Cytotoxicity of this compound (Template for Experimental Data)

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
e.g., HCT116 MTT 72 Enter experimental value
e.g., K562 MTT 72 Enter experimental value

| e.g., MCF-7 | MTT | 72 | Enter experimental value |

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of this compound on adherent cancer cells.

4.1 Materials and Reagents

  • This compound

  • Adherent cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS).[9] Store protected from light at -20°C.

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

4.2 Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells that receive only the highest concentration of DMSO used in the dilutions and "untreated control" wells with cells in medium only.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[9] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualized Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow and a potential mechanism of action for investigation.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate attach Incubate for 24h for Cell Attachment prep_compound Prepare Serial Dilutions of this compound treat Treat Cells with this compound prep_compound->treat incubate_72h Incubate for 24/48/72 hours treat->incubate_72h add_mtt Add MTT Reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add DMSO to Solubilize Formazan incubate_4h->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

While the precise cytotoxic mechanism of this compound in cancer cells is not fully elucidated, many cytotoxic compounds induce apoptosis (programmed cell death). Given that HIV infection is known to modulate apoptotic pathways, investigating this mechanism for this compound is a logical next step.[10][11] The intrinsic (mitochondrial) pathway of apoptosis is a common route for drug-induced cell death.

Apoptosis_Pathway compound This compound (Stress Signal) mito Mitochondrial Stress compound->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation (Initiator Caspase) cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Patentiflorin A synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Synthesis of the Diphyllin Core

Question: My yield for the synthesis of the diphyllin core is low. What are the critical factors to consider?

Answer: The synthesis of the arylnaphthalene lactone core of diphyllin is a crucial step that significantly impacts the overall yield of this compound. Several methodologies exist, with key steps often involving a Michael addition and a subsequent cyclization reaction.

  • Choice of Base for Cyclization: The selection of the base for the crucial cyclization step is critical. While bases like Lithium Diisopropylamide (LDA) have been used, they can lead to the formation of multiple side products, thereby reducing the yield of the desired diphyllin core. Lithium hexamethyldisilazide (LiHMDS) has been reported to be a superior base for this transformation, leading to a cleaner reaction and a higher yield. It is crucial to use dry solvents and maintain anhydrous conditions throughout the reaction.

  • Reaction Conditions: Temperature and reaction time are key parameters to control. For the LiHMDS-mediated cyclization, maintaining a low temperature (e.g., -78 °C to -65 °C) is often necessary to ensure selectivity and prevent side reactions. The reaction time should be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).

2. Glycosylation of Diphyllin

Question: I am having trouble with the glycosylation of diphyllin to form this compound. What are the common issues and how can I troubleshoot them?

Answer: The glycosylation of the diphyllin aglycone is a challenging step that often results in low yields if not optimized. Common issues include low conversion, formation of anomeric mixtures, and degradation of the starting material or product.

  • Choice of Glycosyl Donor and Promoter: The selection of the glycosyl donor (e.g., a protected quinovopyranosyl bromide or trichloroacetimidate) and the promoter (e.g., silver triflate, TMSOTf) is critical. The reactivity of the donor and the efficiency of the promoter will directly influence the yield and stereoselectivity of the glycosylation. It is advisable to consult literature for optimized donor-promoter combinations for similar arylnaphthalene lignan glycosylations.

  • Protecting Groups: The choice of protecting groups on the sugar moiety is important to prevent side reactions and to be easily removable in the final deprotection step without affecting the rest of the molecule. Acetyl or benzoyl groups are commonly used.

  • Reaction Conditions: Strict control of reaction conditions is paramount. Anhydrous conditions are essential to prevent hydrolysis of the glycosyl donor. The reaction temperature should be carefully controlled, often starting at low temperatures and gradually warming to room temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent product degradation.

3. Purification of this compound

Question: What are the best methods for purifying the final this compound product?

Answer: The purification of this compound can be challenging due to the presence of unreacted starting materials and side products. A multi-step purification strategy is often necessary.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for the initial purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective in separating the product from less polar impurities.

  • Reverse-Phase Chromatography: For final purification and to remove more polar impurities, reverse-phase column chromatography (e.g., using C18 silica gel) is frequently employed.[1] This method separates compounds based on their hydrophobicity and can provide high-purity this compound.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the purification at every stage.[1] It helps in identifying the fractions containing the desired product and assessing its purity.

Quantitative Data Summary

StepReagent/CatalystSolventTemperatureTimeYield (%)Reference
Diphyllin Synthesis
Cyclizationp-TsOHBenzeneReflux15 h70%[2]
Intermediate Synthesis for Diphyllin
Intermediate 2 formation-Ethyl Acetate / Water90 °C24 h94%[2]
Intermediate 5 formation-DichloromethaneRoom Temp.16 h93%[2]

Experimental Protocols

Synthesis of Diphyllin (Aglycone of this compound)

This protocol is adapted from a reported synthesis and outlines the final cyclization step to yield diphyllin.

Materials:

  • Benzofuranone intermediate 7

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene

  • Ethyl acetate

  • n-hexane

  • Silica gel for flash chromatography

  • TLC plates

Procedure:

  • A mixture of the benzofuranone intermediate (1.084 g, 2.7 mmol) and p-TsOH (0.362 g, 1.9 mmol) in benzene (80 mL) is heated under reflux for 15 hours.[2]

  • The progress of the reaction is monitored by TLC.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.[2]

  • The solvent is removed under reduced pressure.[2]

  • The crude residue is purified by flash chromatography on silica gel, eluting with a 1:1 (v/v) mixture of ethyl acetate and n-hexane to yield diphyllin as a yellow solid (0.730 g, 70% yield).[2]

Visualizations

Synthesis_Pathway Starting Materials Starting Materials Diphyllin Core Synthesis Diphyllin Core Synthesis Starting Materials->Diphyllin Core Synthesis Michael Addition & Cyclization Diphyllin Diphyllin Diphyllin Core Synthesis->Diphyllin Glycosylation Glycosylation Diphyllin->Glycosylation Glycosyl Donor & Promoter This compound This compound Glycosylation->this compound

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Low Yield Low Yield Identify Problem Step Identify Problem Step Low Yield->Identify Problem Step Diphyllin Synthesis Diphyllin Synthesis Identify Problem Step->Diphyllin Synthesis Glycosylation Glycosylation Identify Problem Step->Glycosylation Purification Purification Identify Problem Step->Purification Check Base Check Base Diphyllin Synthesis->Check Base Consider LiHMDS Optimize Conditions Optimize Conditions Diphyllin Synthesis->Optimize Conditions Temp. & Time Glycosylation->Optimize Conditions Anhydrous Check Donor/Promoter Check Donor/Promoter Glycosylation->Check Donor/Promoter Optimize Purification Method Optimize Purification Method Purification->Optimize Purification Method e.g., RP-HPLC

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Challenges in Scaling Up Patentiflorin A Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges that may be encountered during the synthesis and purification of Patentiflorin A, a potent anti-HIV agent. The information is based on established synthetic strategies for arylnaphthalene lignan glycosides, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production important?

A1: this compound is a naturally occurring arylnaphthalene lignan glycoside isolated from the plant Justicia gendarussa. It has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase, including drug-resistant strains, making it a promising candidate for the development of new anti-HIV therapeutics.[1] Scaling up its production is crucial to enable extensive preclinical and clinical studies, and for potential commercial manufacturing. A key advantage of a scalable synthesis is that it circumvents the need for large-scale cultivation and harvesting of the plant, which can have significant financial and environmental impacts.

Q2: What is the general synthetic strategy for this compound?

A2: The total synthesis of this compound involves a multi-step process that can be broadly divided into two key stages:

  • Synthesis of the Aglycone Core (Diphyllin): This involves the construction of the complex arylnaphthalene lactone structure.

  • Glycosylation: The diphyllin core is then coupled with a protected quinovopyranose (6-deoxyglucose) sugar moiety, followed by deprotection to yield this compound.

Q3: What are the primary challenges in scaling up this compound production?

A3: The main challenges include:

  • Multi-step Synthesis: The lengthy synthetic route can lead to low overall yields.

  • Stereocontrol: Achieving the correct stereochemistry during the glycosylation step is critical for biological activity and can be challenging to control on a large scale.

  • Purification: The polar nature of the final glycosylated product and the presence of structurally similar impurities can make purification difficult.

  • Reagent Cost and Availability: Some reagents used in the synthesis of complex natural products can be expensive and may not be readily available in large quantities.

Troubleshooting Guide

Synthesis of the Aglycone (Diphyllin)

Q4: My Suzuki cross-coupling reaction to form the arylnaphthalene core is giving low yields. What are the possible causes and solutions?

A4: Low yields in Suzuki cross-coupling reactions for the synthesis of complex arylnaphthalene lignans can be due to several factors.

Potential CauseSuggested Solution
Poor quality of boronic acid/ester Ensure the boronic acid or ester is pure and dry. Consider recrystallization or purification before use.
Inefficient catalyst or ligand Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find the optimal combination for your specific substrates.
Inappropriate base or solvent The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) is crucial. Perform small-scale optimizations to identify the best conditions.
Side reactions The presence of sensitive functional groups can lead to side reactions. Ensure that all necessary protecting groups are in place and stable under the reaction conditions.

Q5: I am observing the formation of significant side products during the lactonization step to form the diphyllin core. How can I minimize these?

A5: Side product formation during lactonization is often related to the reaction conditions and the stability of the intermediates.

Potential CauseSuggested Solution
Harsh reaction conditions If using acidic or basic conditions for lactonization, consider milder reagents or shorter reaction times to minimize degradation or side reactions.
Oxidation of sensitive functional groups Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete cyclization The starting material may not be fully consumed. Try increasing the reaction temperature or using a more effective catalyst.
Glycosylation and Deprotection

Q6: The glycosylation of diphyllin with the protected quinovopyranose donor is resulting in a mixture of anomers (α and β isomers). How can I improve the stereoselectivity?

A6: Achieving high stereoselectivity in glycosylation is a common challenge, especially with complex phenols like diphyllin.

Potential CauseSuggested Solution
Choice of glycosyl donor The protecting groups on the sugar donor can influence the stereochemical outcome. For example, an acetyl group at the C-2 position often promotes the formation of the 1,2-trans product.
Promoter/catalyst The choice of Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf) can significantly impact the anomeric ratio. Screen different promoters and their stoichiometry.
Solvent effects The polarity of the solvent can influence the reaction mechanism and stereoselectivity. Test a range of solvents from non-polar (e.g., dichloromethane) to more polar (e.g., acetonitrile).
Reaction temperature Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable product.

Q7: I am experiencing low yields during the deprotection of the final glycosylated product. What could be the issue?

A7: Deprotection of complex molecules can be challenging, as the reagents used to remove protecting groups can sometimes affect other parts of the molecule.

Potential CauseSuggested Solution
Harsh deprotection conditions The standard conditions for removing protecting groups (e.g., strong acid or base) may be too harsh for this compound. Explore milder deprotection methods.
Cleavage of the glycosidic bond The glycosidic bond can be sensitive to acidic conditions. If using an acid for deprotection, carefully control the reaction time and temperature.
Incomplete deprotection The reaction may not be going to completion. Try extending the reaction time or using a slight excess of the deprotecting agent.
Purification

Q8: I am finding it difficult to purify the final this compound product from unreacted diphyllin and other impurities. What purification strategies are recommended?

A8: The purification of polar glycosides like this compound can be challenging due to their physical properties.

Potential CauseSuggested Solution
Similar polarity of impurities Unreacted aglycone and other side products may have similar polarities to the desired product, making separation by standard silica gel chromatography difficult.
Poor solubility of the product This compound may have limited solubility in common chromatography solvents.
Product degradation on silica gel Some complex natural products can degrade on acidic silica gel.

Recommended Purification Techniques:

TechniqueDescription
Reverse-Phase Chromatography (C18) This is often the method of choice for purifying polar compounds. A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Size-Exclusion Chromatography (e.g., Sephadex LH-20) This technique separates molecules based on their size and can be effective for removing smaller impurities.
High-Performance Liquid Chromatography (HPLC) Preparative HPLC can provide high-resolution separation for achieving high purity, although it may be less scalable for very large quantities.
Counter-Current Chromatography (CCC) This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption and degradation of the sample.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in the Synthesis of Arylnaphthalene Lignan Glycosides

Reaction StepReagents & ConditionsReported Yield Range (%)Reference
Suzuki Cross-CouplingPd catalyst, base, solvent60-90General literature on lignan synthesis
Intramolecular CyclizationLewis acid or Brønsted acid65-85
GlycosylationGlycosyl donor, promoter, solvent40-75General literature on glycosylation
DeprotectionAcidic or basic hydrolysis70-95General literature on deprotection

Note: These are representative yields for similar compounds and may vary for the specific synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the key glycosylation and deprotection steps in the synthesis of an arylnaphthalene lignan glycoside, based on general procedures found in the literature. This is not the specific protocol for this compound and should be adapted and optimized for that specific synthesis.

1. Glycosylation of Diphyllin (Representative Protocol)

  • To a solution of diphyllin (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C is added a solution of a protected quinovopyranosyl trichloroacetimidate (1.5 eq) in DCM.

  • A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at -20 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the addition of triethylamine and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the protected glycoside.

2. Deprotection of the Glycoside (Representative Protocol)

  • The protected glycoside (1.0 eq) is dissolved in a mixture of methanol and DCM.

  • A solution of sodium methoxide in methanol (catalytic amount) is added and the mixture is stirred at room temperature for 4 hours.

  • The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.

  • The crude product is purified by preparative reverse-phase HPLC to yield the final deprotected glycoside.

Visualizations

experimental_workflow cluster_aglycone Aglycone (Diphyllin) Synthesis cluster_glycosylation Glycosylation & Deprotection cluster_purification Purification start Starting Materials suzuki Suzuki Cross-Coupling start->suzuki cyclization Intramolecular Cyclization suzuki->cyclization diphyllin Diphyllin Core cyclization->diphyllin glycosylation Glycosylation diphyllin->glycosylation deprotection Deprotection glycosylation->deprotection purification Chromatographic Purification deprotection->purification patentiflorin_a This compound purification->patentiflorin_a

Caption: A generalized workflow for the total synthesis of this compound.

mechanism_of_action cluster_hiv HIV Replication Cycle HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT template HIV_DNA HIV DNA Host_DNA Host Cell DNA HIV_DNA->Host_DNA integrates into RT->HIV_DNA synthesizes Patentiflorin_A This compound Patentiflorin_A->Inhibition Inhibition->RT Inhibits

Caption: Mechanism of action of this compound as an HIV reverse transcriptase inhibitor.

References

Patentiflorin A stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Patentiflorin A. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues related to the stability of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of arylnaphthalene lignan glycosides like this compound. For analytical purposes such as HPLC, acetonitrile or methanol are often employed. The solubility of a related arylnaphthalene lignan, justicidin B, is reported to be up to 1.5 mg/mL in pure DMSO and 0.42 mg/mL in HPLC-grade acetonitrile.[1] It is always recommended to perform initial solubility tests to determine the optimal solvent and concentration for your specific application.

Q2: What are the general recommendations for storing this compound stock solutions?

While specific long-term stability data for this compound is not extensively published, general best practices for similar natural product glycosides should be followed. It is advisable to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.

Q3: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The glycosidic bond in arylnaphthalene lignan glycosides can be susceptible to hydrolysis under acidic or alkaline conditions. For a related podophyllotoxin derivative, etoposide, degradation is observed in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions.[2] It is crucial to evaluate the stability of this compound in your specific aqueous buffer system and at the intended pH of your experiment.

Q4: Is this compound sensitive to light?

Many complex organic molecules, including lignans, can be susceptible to photodegradation. Therefore, it is recommended to protect this compound, both in solid form and in solution, from prolonged exposure to direct light. Use amber vials or wrap containers with aluminum foil.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, incubation time). Consider performing a time-course experiment to determine the compound's stability over the duration of your assay.
Appearance of unexpected peaks in HPLC chromatograms. Degradation of this compound.This could indicate the formation of degradation products. It is advisable to perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Use a stability-indicating HPLC method to resolve the parent compound from any degradation products.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound in the chosen buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your aqueous buffer system and does not cause precipitation. It may be necessary to optimize the buffer composition or reduce the final concentration of this compound.
Inconsistent experimental results. Inconsistent compound stability due to storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles. Ensure consistent storage conditions (temperature and light protection). Always use freshly prepared working solutions.

Stability Data (Illustrative Example)

Disclaimer: The following data is for etoposide, a podophyllotoxin derivative, and is provided as an illustrative example of the type of stability data that should be generated for this compound. This data should not be considered as representative of this compound's actual stability.

Table 1: Degradation Kinetics of Etoposide in Acidic and Alkaline Conditions at 25°C [2]

ConditionRate Constant (k) (h⁻¹)Half-life (t₁/₂) (min)Time for 10% Degradation (t₉₀) (min)
0.1 M HCl0.1854224.2834.04
0.1 M NaOH0.2484167.5825.44

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]

1. Preparation of Stock Solution:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source with a controlled output (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A dark control sample should be stored under the same conditions but protected from light.[3][5]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Optimization:

  • A gradient elution is typically required to separate the parent compound from its degradation products.

  • A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • The gradient program should be optimized to achieve good resolution between all peaks.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the peak for this compound is free from interference from degradation products, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.

4. Analysis of Degradation Products:

  • For structural elucidation of major degradation products, techniques like LC-MS and NMR spectroscopy can be employed.[6][7][8]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start This compound Stock Solution acid Acid Hydrolysis start->acid Expose to base Base Hydrolysis start->base Expose to oxidation Oxidation start->oxidation Expose to thermal Thermal Stress start->thermal Expose to photo Photostability start->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms_nmr LC-MS / NMR for Degradation Product Identification hplc->lcms_nmr Characterize Degradants kinetics Degradation Kinetics and Pathway Elucidation hplc->kinetics

Caption: Workflow for this compound stability testing.

Signaling_Pathway_Inhibition cluster_hiv HIV Replication Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host DNA viral_dna->integration provirus Provirus integration->provirus patentiflorin_a This compound patentiflorin_a->reverse_transcription Inhibits

Caption: Inhibition of HIV Reverse Transcriptase by this compound.

References

Troubleshooting common issues in Patentiflorin A antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting common issues in Patentiflorin A antiviral assays. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral target?

This compound is an arylnaphthalene lignan glycoside isolated from Justicia gendarussa.[1][2] Its primary antiviral activity is against Human Immunodeficiency Virus (HIV), where it acts as a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] It has shown significant inhibitory effects against both wild-type and drug-resistant strains of HIV-1.[2]

Q2: What are the common antiviral assays used to evaluate this compound?

Common assays include:

  • Reverse Transcriptase (RT) Inhibition Assay: A biochemical assay to directly measure the inhibitory effect of this compound on the activity of the HIV-1 RT enzyme.

  • Plaque Reduction Assay: A cell-based assay to determine the ability of this compound to inhibit viral replication and spread, leading to a reduction in the formation of viral plaques.

  • qPCR-based Viral Load Assay: A molecular assay to quantify the amount of viral nucleic acid in the presence of this compound, providing a measure of its inhibitory effect on viral replication.

  • Cytotoxicity Assay (e.g., MTT Assay): Essential for determining the concentration at which this compound may be toxic to the host cells, which is crucial for interpreting antiviral activity results correctly.

Q3: Is this compound cytotoxic?

This compound belongs to the class of arylnaphthalene lignans. Some compounds in this class have been shown to exhibit cytotoxicity against various cell lines.[3][4][5][6][7] Therefore, it is crucial to perform cytotoxicity assays to determine the non-toxic concentration range of this compound for the specific cell lines used in your antiviral experiments.

Q4: What are the known IC50 values for this compound against HIV-1?

Reported IC50 values for this compound against various HIV-1 strains are in the nanomolar range, with specific values of 15–21 nM for inhibition of HIV-1 reverse transcription.[1]

Troubleshooting Guides

Reverse Transcriptase (RT) Inhibition Assay
Issue Potential Cause Troubleshooting Steps
High background signal in no-enzyme control Contamination of reagents with nucleases or other enzymes.Use fresh, nuclease-free reagents. Ensure proper aseptic technique.
No inhibition observed with this compound - Incorrect concentration of this compound.- Inactive compound.- Issues with assay components.- Verify the dilution calculations and ensure accurate pipetting.- Check the storage conditions and age of the this compound stock solution.- Run a positive control (e.g., Nevirapine) to validate the assay.[8]
Variable results between replicates - Inconsistent pipetting.- Poor mixing of reagents.- Temperature fluctuations during incubation.- Use calibrated pipettes and practice consistent technique.- Ensure thorough mixing of all assay components.- Use an incubator with stable temperature control.
Plaque Reduction Assay
Issue Potential Cause Troubleshooting Steps
No plaques observed in virus control wells - Low virus titer.- Host cells are not susceptible to the virus.- Inappropriate incubation time.- Use a fresh, validated virus stock with a known titer.- Confirm that the cell line is appropriate for the virus strain being used.- Optimize the incubation period for plaque formation.
Irregular or fuzzy plaque morphology - Cell monolayer is not confluent.- Agarose or methylcellulose overlay is at the wrong concentration or temperature.- Disturbance of plates during incubation.- Ensure a uniform and confluent cell monolayer before infection.- Optimize the overlay concentration and ensure it is cooled sufficiently before adding to the cells.- Avoid moving the plates during the incubation period.
High cytotoxicity observed at effective antiviral concentrations This compound is toxic to the host cells at the tested concentrations.- Perform a cytotoxicity assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50).- Test this compound at concentrations well below the CC50.- Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window.
Low or no antiviral activity - this compound is not soluble in the assay medium.- Compound degradation.- Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is non-toxic to the cells.- Prepare fresh dilutions of this compound for each experiment. Include a stability control by pre-incubating the compound in media for the duration of the assay before adding it to the cells.
qPCR-based Viral Load Assay
Issue Potential Cause Troubleshooting Steps
PCR inhibition Components of the cell culture medium or this compound are inhibiting the qPCR reaction.- Include an internal control in the qPCR to detect inhibition.- Purify the nucleic acid extracts to remove potential inhibitors.- Test for inhibition by spiking a known amount of viral nucleic acid into samples with and without this compound.
High Ct values or no amplification in virus control - Inefficient nucleic acid extraction.- Low virus input.- Primer/probe degradation.- Optimize the nucleic acid extraction protocol.- Ensure a sufficient amount of virus is used to infect the cells.- Use fresh, properly stored primers and probes.
Inconsistent quantification between replicates - Pipetting errors.- Inaccurate standard curve.- Use calibrated pipettes and ensure accurate dilutions.- Prepare a fresh and accurate standard curve for each run.

Data Presentation

Table 1: Antiviral Activity of this compound against HIV-1 Strains

HIV-1 StrainTropismIC50 (nM)
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAV-108
HIV-11617-1-61
HIV-1N119-47

Data sourced from MedchemExpress.[9]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from commercially available colorimetric RT assay kits.[8]

  • Reagent Preparation:

    • Prepare a reaction buffer containing a template-primer, dNTPs labeled with DIG and Biotin, and the HIV-1 RT enzyme.

    • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Nevirapine).

  • Assay Procedure:

    • Add the diluted this compound or control to the wells of a microtiter plate.

    • Add the reaction buffer containing the HIV-1 RT enzyme to each well.

    • Incubate the plate to allow for the reverse transcription reaction to occur.

    • Stop the reaction and transfer the contents to a streptavidin-coated plate.

    • Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

    • Wash the plate to remove unbound components.

    • Add an anti-DIG-POD antibody and incubate.

    • Wash the plate and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plaque Reduction Assay for HIV

This protocol is a generalized procedure based on established methods.[10][11][12][13]

  • Cell Seeding:

    • Seed susceptible cells (e.g., U87.CD4.CCR5) in a multi-well plate to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Dilute the HIV-1 stock to a concentration that will produce a countable number of plaques.

  • Infection:

    • Pre-incubate the virus with the different concentrations of this compound.

    • Remove the medium from the cell monolayer and add the virus-compound mixture.

    • Incubate to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.

  • Incubation:

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the IC50 value.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[14][15][16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells and incubate for a period equivalent to the antiviral assay.

  • MTT Addition:

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50).

Visualizations

antiviral_assay_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound dilutions rt_assay RT Inhibition Assay prep_compound->rt_assay plaque_assay Plaque Reduction Assay prep_compound->plaque_assay qpcr_assay qPCR Viral Load Assay prep_compound->qpcr_assay mtt_assay MTT Cytotoxicity Assay prep_compound->mtt_assay prep_cells Seed host cells prep_cells->plaque_assay prep_cells->qpcr_assay prep_cells->mtt_assay prep_virus Prepare virus stock prep_virus->plaque_assay prep_virus->qpcr_assay ic50 Calculate IC50 rt_assay->ic50 plaque_assay->ic50 qpcr_assay->ic50 cc50 Calculate CC50 mtt_assay->cc50 si Determine Selectivity Index (SI) ic50->si cc50->si

Caption: Experimental workflow for evaluating this compound.

hiv_life_cycle cluster_cell Host Cell entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration replication 4. Replication integration->replication assembly 5. Assembly replication->assembly budding 6. Budding & Maturation assembly->budding virus HIV Virion virus->entry patentiflorin_a This compound patentiflorin_a->rt Inhibits

Caption: HIV life cycle and the target of this compound.

troubleshooting_logic start Unexpected Assay Result check_controls Review Controls (Positive, Negative, Virus, Cell) start->check_controls check_controls->start Controls Failed check_reagents Verify Reagents (Compound, Cells, Virus, Buffers) check_controls->check_reagents Controls OK check_reagents->start Reagents Faulty check_protocol Examine Protocol Execution (Pipetting, Incubation, Timing) check_reagents->check_protocol Reagents OK check_protocol->start Protocol Error cytotoxicity Assess Cytotoxicity (MTT Assay) check_protocol->cytotoxicity Protocol OK cytotoxicity->start Cytotoxicity Observed solubility Investigate Compound Solubility/Stability cytotoxicity->solubility No Cytotoxicity

Caption: Logical flow for troubleshooting antiviral assay issues.

References

Technical Support Center: HPLC Analysis of Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Patentiflorin A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

My this compound peak is showing fronting. What could be the cause and how do I fix it?

Peak fronting, where the leading edge of the peak is sloped and the trailing edge is steep, can be caused by several factors.[1][2][3]

  • Potential Causes:

    • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1][3][4]

    • Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[1][3][5]

    • Column Degradation: A collapsed column bed or other physical damage to the column can lead to poor peak shape.[1][3][6]

    • Co-elution: An impurity eluting just before your target peak can give the appearance of fronting.[4]

  • Solutions:

    • Reduce Injection Volume or Sample Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[1][3][4]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.[1]

    • Column Flushing and Replacement: If you suspect column collapse, flush the column with a strong solvent like 100% acetonitrile.[1][4] If the problem persists, the column may need to be replaced.[3]

    • Method Adjustment: To resolve potential co-elution, try adjusting the mobile phase composition or gradient to improve separation.[3]

What is causing peak tailing for my this compound analysis?

Peak tailing, characterized by a peak with an asymmetric tail, is a common issue in HPLC.

  • Potential Causes:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column, can cause tailing, especially for basic compounds.[2][7][8]

    • Column Overload: Similar to fronting, injecting too much sample can also lead to tailing.[9][10]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing.[7][9]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[7]

  • Solutions:

    • Use an End-Capped Column: Employing a column with end-capping can minimize interactions with residual silanols.[7][8]

    • Adjust Mobile Phase pH: Modify the mobile phase pH to ensure this compound is in a single ionic state. For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH may be necessary.[9]

    • Optimize Sample Concentration: Reduce the amount of sample injected onto the column.[9][10]

    • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the column to the detector.[7][9]

Why am I seeing split peaks for this compound?

Split peaks can be indicative of several issues within the HPLC system or the method itself.[11]

  • Potential Causes:

    • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly.[11]

    • Column Void or Channeling: A void or channel in the column packing can create different flow paths for the analyte.[11][12]

    • Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[13]

    • Co-elution of Similar Compounds: It's possible that you are detecting two different, closely eluting compounds.[11]

  • Solutions:

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulates. A guard column can also help protect the analytical column.[14]

    • Column Maintenance: If a blocked frit is suspected, you can try back-flushing the column.[6] If a void has formed, the column will likely need to be replaced.[12]

    • Adjust Sample Solvent: Ensure your sample solvent is compatible with and preferably weaker than your mobile phase.[13]

    • Modify Separation Conditions: To rule out co-elution, try altering the mobile phase composition, gradient, or temperature to see if the split peak resolves into two distinct peaks.[11]

My baseline is noisy. How can I improve it?

A noisy baseline can interfere with the accurate detection and quantification of peaks.[15]

  • Potential Causes:

    • Air Bubbles in the System: Dissolved gas in the mobile phase can form bubbles in the pump or detector, leading to baseline noise.[14][15]

    • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to a noisy baseline, especially in gradient elution.[15][16]

    • Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline.[16][17]

    • Detector Lamp Failure: An aging detector lamp can result in decreased light intensity and increased noise.[17]

  • Solutions:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed using an inline degasser, sonication, or helium sparging.[14][18]

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[19][20]

    • System Maintenance: Regularly maintain your HPLC system, including replacing pump seals and check valves as needed.[16]

    • Check Detector Lamp: Monitor the detector lamp's energy output and replace it when it falls below the manufacturer's recommended level.[14]

I'm observing shifts in the retention time of this compound. What should I do?

Consistent retention times are crucial for reliable peak identification. Shifts in retention time can be systematic or random.[21][22]

  • Potential Causes:

    • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of a volatile solvent component can alter the elution strength and shift retention times.[23]

    • Fluctuations in Flow Rate: A problem with the pump can lead to an inconsistent flow rate, causing retention times to change.[24]

    • Column Temperature Variations: Inconsistent column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[23]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient analysis.[23][24]

  • Solutions:

    • Prepare Mobile Phase Carefully: Ensure accurate and consistent preparation of the mobile phase. Keep solvent bottles capped to prevent evaporation.[23]

    • Check Pump Performance: Verify the pump is delivering a stable and accurate flow rate.[24]

    • Use a Column Oven: Employ a column oven to maintain a consistent temperature throughout the analysis.[14]

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate between runs, typically 10-20 column volumes.[24]

What are ghost peaks and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[19]

  • Potential Causes:

    • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, causing a ghost peak.[25]

    • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can accumulate on the column and elute as ghost peaks during a gradient.[20][25]

    • Contaminated Sample Vials or Solvents: The sample vials, caps, or the solvent used for sample preparation could be contaminated.[25]

  • Solutions:

    • Optimize Injection Needle Wash: Use a strong solvent in the needle wash to ensure the injector is thoroughly cleaned between injections.

    • Run Blank Gradients: Inject a blank (mobile phase) to determine if the ghost peak is coming from the system or the sample.[25]

    • Use High-Purity Solvents and Clean Vials: Always use fresh, HPLC-grade solvents and high-quality vials.[19]

    • System Flushing: If system contamination is suspected, flush the entire system with a strong solvent.[19]

Experimental Protocol: HPLC Purity Analysis of this compound

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create working standards at the desired concentrations.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a concentration within the calibration range of the standard curve.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile)
Gradient Program Start with a lower percentage of Solvent B, and gradually increase to elute this compound. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL
Detection Wavelength Determined by the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).

3. Data Analysis

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Purity Calculation: The purity of this compound is typically determined by the area percentage method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding solvent peaks) and multiplied by 100.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting start Problem with Chromatogram peak_shape Peak Shape Issue? start->peak_shape end_node Problem Resolved baseline_issue Baseline Issue? peak_shape->baseline_issue No check_overload Reduce Injection Volume/ Concentration peak_shape->check_overload Yes retention_time_issue Retention Time Shift? baseline_issue->retention_time_issue No degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes extra_peaks Ghost/Extra Peaks? retention_time_issue->extra_peaks No check_mp_prep Check Mobile Phase Preparation retention_time_issue->check_mp_prep Yes extra_peaks->end_node No check_carryover Run Blank Injection/ Clean Injector extra_peaks->check_carryover Yes check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_column Check/Replace Column check_solvent->check_column check_column->end_node check_pump Check Pump/ Flow Rate degas_mp->check_pump check_pump->end_node check_temp Check Column Temperature check_pump->check_temp check_temp->end_node check_mp_prep->check_pump check_mp_purity Use Fresh/High-Purity Mobile Phase check_carryover->check_mp_purity check_mp_purity->end_node

Caption: A flowchart for troubleshooting common HPLC analysis issues.

References

Technical Support Center: Synthesis and Evaluation of Patentiflorin A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers engaged in the synthesis and biological evaluation of Patentiflorin A analogues.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and biological testing of this compound and its analogues.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Diphyllin Synthesis (Aglycone) Incomplete reaction during the intermolecular Michael addition and ring closure step.Optimize the reaction conditions. The use of lithium hexamethyldisilazide (LiHMDS) in dry tetrahydrofuran (THF) at low temperatures (-65 °C) for an extended period (48 hours) has been reported to be effective for this challenging step.
Difficulty in purification of intermediates.Employ flash chromatography with a suitable solvent system (e.g., ethyl acetate/n-hexane) to purify the crude product after each step. Recrystallization can also be used for further purification of solid compounds.
Side reactions during Suzuki-Miyaura cross-coupling.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent homocoupling. Use degassed solvents. The choice of palladium catalyst, ligand, and base is critical; consider screening different conditions to optimize the reaction.
Low yield or lack of stereoselectivity in Glycosylation Inefficient coupling of the diphyllin aglycone with the quinovose donor.Use an activated sugar donor, such as a glycosyl halide or trichloroacetimidate. The reaction should be carried out under anhydrous conditions with a suitable promoter (e.g., silver triflate, trimethylsilyl triflate). The choice of solvent can also influence the stereochemical outcome.
Difficulty in purifying the final glycosylated product.Purification can be achieved using flash column chromatography on silica gel. A gradient elution system may be necessary to separate the product from unreacted starting materials and byproducts.
Difficulty in Characterization Complex NMR spectra.Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation and confirm the site of glycosylation and the stereochemistry of the glycosidic bond.
Biological Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High background in HIV Reverse Transcriptase (RT) Inhibition Assay Contamination of reagents.Use sterile, nuclease-free water and reagents. Ensure proper handling to avoid cross-contamination.
Non-specific binding in ELISA-based assays.Include appropriate blocking steps and optimize washing procedures.
Inconsistent IC50 values Variability in cell-based assays.Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Ensure accurate and consistent compound dilutions.
Issues with compound solubility.Prepare stock solutions in a suitable solvent like DMSO and ensure complete dissolution before further dilution in assay media. Note the final DMSO concentration and include a vehicle control.
Unexpected Cytotoxicity Off-target effects of the compound.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay to determine the therapeutic index (Selectivity Index, SI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1] This enzyme is crucial for the virus to convert its RNA genome into DNA, a necessary step for integrating into the host cell's genome.[1]

Q2: Are there other potential cellular effects of this compound or its analogues?

A2: Yes, arylnaphthalene lignans, the class of compounds to which this compound belongs, have been shown to exert other biological effects. Some analogues have been found to induce apoptosis (programmed cell death) and activate caspases in cancer cell lines.[2][3] Others have been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication and repair. Additionally, a synthetic disaccharide derivative of diphyllin has been reported to activate natural killer (NK) cells, suggesting a potential immunomodulatory role.[4] Some diphyllin glycoside derivatives can also induce autophagy.[4]

Q3: Why is the quinovopyranosyloxy group important for the anti-HIV activity of this compound?

A3: Studies have indicated that the presence of the quinovopyranosyloxy group is likely essential for the high degree of anti-HIV activity observed in this class of compounds.[1] Glycosylation can significantly impact a molecule's solubility, cell permeability, and interaction with its biological target. In the case of a diphyllin glycoside with an acetylated D-quinovose moiety, the sugar was found to provide an optimal conformation for binding to topoisomerase IIα.[5]

Q4: What are the key challenges in the total synthesis of this compound?

A4: The total synthesis is a multi-step process with several challenges. A critical step is the construction of the arylnaphthalene lignan core of the aglycone, diphyllin. This often involves a challenging intermolecular Michael addition and ring closure. Another key step is the stereoselective glycosylation of diphyllin with the quinovose sugar, which requires careful selection of the glycosyl donor and reaction conditions to achieve the desired stereoisomer.

Q5: How can I assess the potential for drug resistance to my synthesized analogues?

A5: You can test your analogues against HIV-1 strains that are known to be resistant to existing RT inhibitors, such as those with mutations like K103N or Y181C for non-nucleoside reverse transcriptase inhibitors (NNRTIs), or M184V for nucleoside reverse transcriptase inhibitors (NRTIs). Comparing the IC50 values against wild-type and resistant strains will indicate the analogue's susceptibility to common resistance mutations.

Quantitative Data

Table 1: Anti-HIV Activity of this compound and Selected Analogues
Compound HIV-1 Strain IC50 (nM) Reference
This compound Bal (M-Tropic)32[6]
89.6 (Dual-Tropic)31[6]
SF162 (M-Tropic)30[6]
Lav.04 (T-Tropic)32[6]
HIV-1LAV108[6]
HIV-11617-161[6]
HIV-1N11947[6]
7-O-[(2,3,4-tri-O-acetyl)-α-l-arabinopyranosyl)]diphyllin HT-29 (Cytotoxicity)110[7]
Phyllanthusmin A KB (Cytotoxicity)>10 µM[8]
P-388 (Cytotoxicity)>10 µM[8]
Betulinic acid-AZT conjugate (46) HIV-1IIIB< 0.0003 µM[9]
Betulinic acid-AZT conjugate (47) HIV-1IIIB0.0006 µM[9]
Betulinic acid-AZT conjugate (48) HIV-1IIIB0.0007 µM[9]
Betulin-AZT conjugate (49) HIV-1IIIB0.001 µM[9]
Betulinic acid-AZT conjugate (50) HIV-1IIIB0.001 µM[9]

Experimental Protocols

Synthesis of Diphyllin (Aglycone of this compound)

This protocol is adapted from a reported synthesis of diphyllin.

Materials:

  • Veratraldehyde

  • 1,3-Dithiane

  • n-Butyllithium (n-BuLi)

  • Manganese dioxide (MnO2)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Mercuric oxide (HgO)

  • Mercuric chloride (HgCl2)

  • p-Toluenesulfonic acid (p-TsOH)

  • Appropriate solvents (THF, benzene, acetonitrile, dichloromethane) and reagents for workup and purification.

Procedure:

  • Synthesis of the dithiane derivative: React veratraldehyde with 1,3-dithiane in the presence of a catalytic amount of p-TsOH in refluxing benzene.

  • Lithiation and coupling: Treat the dithiane derivative with n-BuLi in dry THF at low temperature, followed by reaction with a suitable electrophile to introduce the second aromatic ring precursor.

  • Oxidation: Oxidize the resulting alcohol to the corresponding aldehyde using MnO2 in dichloromethane.

  • Annulation: Perform the key intermolecular Michael addition and ring closure by treating the aldehyde with a suitable carbanion (e.g., generated from an appropriate ester using LiHMDS in dry THF at -65 °C).

  • Deprotection and lactonization: Remove the dithiane protecting group using HgO and HgCl2 in refluxing acetonitrile. Subsequent treatment with p-TsOH in refluxing benzene will effect the final lactonization to yield diphyllin.

  • Purification: Purify the final product by flash column chromatography on silica gel.

General Procedure for Glycosylation of Diphyllin

This is a general procedure for the glycosylation of hydroxylated natural products. Specific conditions will need to be optimized for the synthesis of this compound.

Materials:

  • Diphyllin

  • Activated quinovose donor (e.g., 2,3,4-tri-O-acetyl-α-L-quinopyranosyl bromide)

  • Promoter (e.g., silver triflate, AgOTf)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Molecular sieves

  • Base for deacetylation (e.g., sodium methoxide in methanol)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add freshly activated molecular sieves to the reaction flask.

  • Reaction setup: Dissolve diphyllin and the activated quinovose donor in the anhydrous solvent under an inert atmosphere.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C) and add the promoter.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction, filter off the solids, and concentrate the filtrate.

  • Purification of acetylated product: Purify the crude product by flash column chromatography to isolate the acetylated glycoside.

  • Deacetylation: Dissolve the purified acetylated product in methanol and add a catalytic amount of sodium methoxide. Monitor the reaction by TLC until completion.

  • Final purification: Neutralize the reaction mixture, concentrate, and purify the final product by flash column chromatography to obtain the this compound analogue.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on commercially available colorimetric RT assay kits.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (this compound analogues) and controls (e.g., Nevirapine, AZT)

  • Reaction buffer containing template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and MgCl2

  • Lysis buffer

  • Biotin- and digoxigenin-labeled nucleotides

  • Streptavidin-coated microplate

  • Anti-digoxigenin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Compound preparation: Prepare serial dilutions of the test compounds and controls in the appropriate solvent.

  • Reaction mixture: Prepare the reaction mixture containing reaction buffer, labeled nucleotides, and HIV-1 RT.

  • Incubation: Add the test compounds and the reaction mixture to the wells of the microplate. Incubate at 37 °C for a specified time (e.g., 1-2 hours).

  • Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Detection: Wash the plate and add the anti-digoxigenin-peroxidase conjugate. Incubate and wash again.

  • Signal generation: Add the peroxidase substrate and incubate until color develops. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials diphyllin Diphyllin Synthesis start->diphyllin glycosylation Glycosylation diphyllin->glycosylation analogue This compound Analogue glycosylation->analogue rt_assay RT Inhibition Assay analogue->rt_assay cytotoxicity Cytotoxicity Assay analogue->cytotoxicity data_analysis Data Analysis rt_assay->data_analysis cytotoxicity->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.

signaling_pathway cluster_hiv HIV Life Cycle hiv_entry HIV Entry reverse_transcription Reverse Transcription hiv_entry->reverse_transcription integration Integration reverse_transcription->integration replication Replication integration->replication assembly Assembly & Budding replication->assembly patentiflorin This compound Analogue rt Reverse Transcriptase patentiflorin->rt Inhibits apoptosis Apoptosis Induction patentiflorin->apoptosis topoisomerase Topoisomerase IIα Inhibition patentiflorin->topoisomerase caspases Caspase Activation apoptosis->caspases

Caption: Potential mechanisms of action of this compound analogues.

References

Validation & Comparative

Unveiling the Therapeutic Promise of Patentiflorin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Patentiflorin A, a naturally derived compound with significant therapeutic potential, particularly in the realm of antiviral research. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals exploring novel therapeutic avenues.

Anti-HIV-1 Activity: A Potent New Contender

This compound, an arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa, has emerged as a powerful inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Extensive research has demonstrated its ability to thwart viral replication by targeting the crucial enzyme, reverse transcriptase (RT).[1][2][3] This mechanism of action is shared by widely used antiretroviral drugs, including the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[4]

Comparative Efficacy Against HIV-1

Studies have shown that this compound exhibits a "significantly higher inhibition effect" on HIV-1 than AZT.[1][2][3] Furthermore, it demonstrates potent activity against HIV-1 strains that have developed resistance to both AZT and Nevirapine, highlighting its potential to overcome existing therapeutic challenges.[1][2][3]

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for this compound against various HIV-1 strains.

Compound HIV-1 Strain IC50 (nM)
This compoundBal (M-Tropic)32[5]
This compound89.6 (Dual-Tropic)31[5]
This compoundSF162 (M-Tropic)30[5]
This compoundLav.04 (T-Tropic)32[5]
This compoundHIV-1LAV108[5]
This compoundHIV-11617-161[5]
This compoundHIV-1N11947[5]
NevirapineHIV-1 RT (Enzyme Assay)84[4]
NevirapineHIV-1 (Cell Culture)40[4]
AZTWT HIV (Cell-based)4 ± 3[6]

Note: A direct side-by-side comparison of IC50 values for this compound, AZT, and Nevirapine under identical experimental conditions is not available in the reviewed literature. The data presented is compiled from different studies and should be interpreted with this in mind. The statement of this compound being "more potent" than AZT is a qualitative one from the primary research paper.[1][2][3]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

The primary mechanism by which this compound exerts its anti-HIV-1 effect is through the inhibition of the reverse transcriptase enzyme. This enzyme is critical for the virus to convert its RNA genome into DNA, a necessary step for integrating into the host cell's genome and subsequent replication. By blocking this process, this compound effectively halts the viral life cycle.

HIV_Lifecycle_Inhibition HIV HIV Virion HostCell Host Cell (T-cell) HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases RT Reverse Transcriptase ViralRNA->RT Template for ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication NewVirions New HIV Virions Replication->NewVirions PatentiflorinA This compound PatentiflorinA->RT Inhibits RT->ViralDNA Synthesizes

Figure 1: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

A non-radioactive HIV-RT colorimetric ELISA kit is a common method to evaluate the effect of compounds on reverse transcription.[7]

Principle: This assay measures the synthesis of DNA from a template/primer hybrid (e.g., poly(A) x oligo(dT)15) by reverse transcriptase. Instead of using radiolabeled nucleotides, digoxigenin- and biotin-labeled nucleotides are incorporated into the newly synthesized DNA. The biotinylated DNA is then captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), which generates a colorimetric signal upon addition of a substrate. The intensity of the signal is proportional to the RT activity.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the template/primer, dNTPs (including labeled dNTPs), and the reverse transcriptase enzyme in a suitable buffer.

  • Inhibitor Addition: The test compound (this compound) at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Capture and Detection: The reaction mixture is transferred to a streptavidin-coated microplate. After incubation to allow binding of the biotinylated DNA, the plate is washed. An anti-digoxigenin-peroxidase conjugate is added, followed by another incubation and washing step.

  • Signal Generation: A peroxidase substrate is added, and the color development is measured using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

RT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare RT Reaction Mix (Template, dNTPs, Enzyme) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Transfer to Streptavidin Plate C->D E Add Anti-DIG-POD & Substrate D->E F Measure Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Broader Therapeutic Potential: A Look into Anti-Inflammatory and Anti-Cancer Activities

While the anti-HIV activity of this compound is well-documented, the therapeutic potential of its source, Justicia gendarussa, extends to other areas. Traditional medicine has long utilized this plant for its anti-inflammatory and analgesic properties.[1] Modern scientific studies on Justicia gendarussa extracts have begun to validate these traditional uses, identifying compounds like flavonoids and alkaloids that contribute to these effects.[1]

Furthermore, various extracts of Justicia gendarussa have demonstrated cytotoxic activities against several cancer cell lines. For instance, a methanolic leaf extract showed an IC50 of 40 μg/mL against the A-549 lung cancer cell line.[8] However, it is crucial to note that these studies have been conducted on crude extracts or other isolated compounds from the plant, and there is currently a lack of specific experimental data on the anti-inflammatory and anti-cancer activities of isolated this compound . Further research is warranted to determine if this compound contributes to these other observed therapeutic effects of Justicia gendarussa.

Conclusion

This compound represents a highly promising lead compound in the development of new anti-HIV therapies. Its potent inhibition of HIV-1 reverse transcriptase, including drug-resistant strains, positions it as a valuable candidate for further preclinical and clinical investigation. While the broader therapeutic potential of its natural source is intriguing, dedicated studies on isolated this compound are necessary to fully elucidate its activity spectrum in areas such as inflammation and cancer. The data and protocols presented in this guide aim to facilitate and encourage further research into this remarkable natural product.

References

A Comparative Analysis of Patentiflorin A and Zidovudine (AZT) Efficacy in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV-1 efficacy of Patentiflorin A, a naturally derived compound, and Zidovudine (AZT), a cornerstone of antiretroviral therapy. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for these assessments.

Executive Summary

Data Presentation: In Vitro Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various strains of HIV-1.

HIV-1 StrainTropismThis compound IC50 (nM)
BalM-Tropic32[4]
89.6Dual-Tropic31[4]
SF162M-Tropic30[4]
Lav.04T-Tropic32[4]
HIV-1LAV-108[4]
HIV-11617-1-61[4]
HIV-1N119-47[4]

Note: Directly comparable IC50 values for AZT against these specific strains, under the same experimental conditions, were not found in the reviewed literature. However, various studies have reported EC50 values for AZT against different HIV-1 strains in the range of 0.002 µM to 4.87 µM, depending on the cell line and viral isolate.[5][6][7]

Mechanism of Action

Zidovudine (AZT)

AZT is a synthetic thymidine analogue. Inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form. This active form competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[3]

This compound

This compound is an arylnaphthalene lignan glycoside that has been shown to be a potent inhibitor of HIV-1 reverse transcription.[1][2] As a likely non-nucleoside reverse transcriptase inhibitor (NNRTI), it is thought to bind to an allosteric site on the HIV-1 RT, distinct from the active site where nucleoside analogues like AZT bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[8][9][10] This different binding site is consistent with its activity against AZT-resistant HIV-1 strains.[1]

Experimental Protocols

The following is a generalized protocol for determining the anti-HIV-1 activity of a compound using an in vitro cell-based assay with HIV-1 p24 antigen quantification, a common method in the field.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 replication in a susceptible cell line.

Materials:

  • Cell Line: MT-4 cells or other HIV-1 susceptible cell lines.

  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB, HIV-1RF) or clinical isolates.

  • Test Compounds: this compound and AZT, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

  • HIV-1 p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen in cell culture supernatants.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare serial dilutions of the test compounds (this compound and AZT) in culture medium. A solvent control (e.g., DMSO) should also be prepared.

  • Infection: Add a pre-titered amount of HIV-1 stock to the wells containing the cells and the diluted compounds. A set of wells with cells and virus but no compound serves as the virus control. A set of wells with cells only serves as the cell control.

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for a period of 4-7 days to allow for viral replication.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Determine the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[11][12][13][14]

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Determine the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%, using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Seeding Seed MT-4 Cells in 96-well plate Infection Infect cells with HIV-1 in presence of compounds Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound & AZT Compound_Dilution->Infection Incubation Incubate for 4-7 days at 37°C, 5% CO2 Infection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 Antigen (ELISA) Supernatant_Collection->p24_ELISA Data_Analysis Calculate IC50 values p24_ELISA->Data_Analysis

Caption: Experimental workflow for determining the in vitro anti-HIV-1 efficacy of test compounds.

AZT_Mechanism AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP Cellular Kinases HIV_RT HIV-1 Reverse Transcriptase AZT_TP->HIV_RT Competes with dTTP Terminated_DNA Terminated Viral DNA HIV_RT->Terminated_DNA Incorporation of AZT-MP & Chain Termination Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Growing_DNA Growing Viral DNA Growing_DNA->HIV_RT

Caption: Mechanism of action of Zidovudine (AZT) as a chain terminator in HIV-1 replication.

PatentiflorinA_Mechanism Patentiflorin_A This compound Allosteric_Site Allosteric Pocket Patentiflorin_A->Allosteric_Site HIV_RT HIV-1 Reverse Transcriptase Conformational_Change Conformational Change in Enzyme HIV_RT->Conformational_Change Binding Induces Allosteric_Site->HIV_RT Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition

Caption: Hypothesized mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

References

Patentiflorin A: A Potent Inhibitor of Drug-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains represents a significant challenge in the management of HIV/AIDS. The relentless evolution of the virus necessitates a continuous search for novel antiretroviral agents with distinct mechanisms of action and the ability to overcome existing resistance profiles. Patentiflorin A, a naturally occurring arylnaphthalene lignan glycoside isolated from Justicia gendarussa, has emerged as a promising candidate, demonstrating potent inhibitory activity against both wild-type and drug-resistant HIV-1.[1][2] This guide provides a comparative analysis of this compound's activity against drug-resistant HIV-1 strains, supported by available experimental data.

Superior Efficacy Against Wild-Type and Drug-Resistant HIV-1

This compound exhibits potent, broad-spectrum inhibition of HIV-1 by targeting the viral reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[1][3] Studies have shown that this compound is significantly more effective at inhibiting reverse transcriptase than azidothymidine (AZT), a widely used nucleoside reverse transcriptase inhibitor (NRTI).[3] Crucially, this compound demonstrates potent inhibitory activity against HIV-1 isolates resistant to both NRTIs, such as AZT, and non-nucleoside reverse transcriptase inhibitors (NNRTIs), like nevirapine.[1]

Comparative Antiviral Activity

The following tables summarize the available in vitro data on the inhibitory activity of this compound compared to AZT and Nevirapine against various HIV-1 strains.

CompoundHIV-1 StrainIC₅₀ (nM)Citation
This compound Bal (M-Tropic)32[4]
89.6 (Dual-Tropic)31[4]
SF162 (M-Tropic)30[4]
Lav.04 (T-Tropic)32[4]
HIV-1LAV108[4]
HIV-11617-1 (NRTI-resistant)61[4]
HIV-1N119 (NNRTI-resistant)47[4]
AZT Wild-Type (HXB2)12[5]
AZT-Resistant (various mutations)>100-fold increase from WT[5]
Nevirapine Wild-Type40
Y181C Mutant>200-fold increase from WT[6]

Note: The IC₅₀ values for AZT and Nevirapine against resistant strains are presented as fold-changes from wild-type due to variations in specific mutations and experimental systems across different studies.

Mechanism of Action: Inhibition of Reverse Transcription

This compound's mechanism of action is the inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome. By inhibiting this enzyme, this compound effectively halts the viral replication cycle.

HIV_Replication_Cycle cluster_host_cell Host Cell HIV_Virus HIV-1 Virion Binding_Fusion 1. Binding and Fusion HIV_Virus->Binding_Fusion Attachment Viral_RNA_RT 2. Viral RNA, Reverse Transcriptase, Integrase, and other viral proteins enter the cell Binding_Fusion->Viral_RNA_RT Reverse_Transcription 3. Reverse Transcription Viral_RNA_RT->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 4. Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription 5. Transcription Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation 6. Translation Viral_RNA->Translation Assembly 7. Assembly of New Virions Viral_RNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding 8. Budding and Maturation Assembly->Budding New_HIV_Virion New HIV Virion Budding->New_HIV_Virion Patentiflorin_A This compound Patentiflorin_A->Reverse_Transcription Inhibits

Caption: HIV-1 Replication Cycle and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the anti-HIV activity of this compound.

In Vitro Anti-HIV-1 Activity Assay (TZM-bl Assay)

This assay is used to determine the concentration at which a compound inhibits HIV-1 infection by 50% (IC₅₀).

  • Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Infection: A pretitrated amount of HIV-1 virus stock is incubated with the various concentrations of the test compound for a short period. This mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide), and purified recombinant HIV-1 RT.

  • Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

  • Termination and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified. For radioactive assays, this involves precipitating the DNA and measuring radioactivity. For colorimetric or fluorescent assays, specific detection reagents are used.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC₅₀) is determined.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of a compound that is toxic to host cells, which is crucial for assessing its therapeutic index.

  • Cell Seeding: Host cells (e.g., peripheral blood mononuclear cells or a T-cell line) are seeded in a 96-well plate.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a period that mirrors the anti-HIV assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of ~570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.

Experimental_Workflow Start Start: Plant Material (Justicia gendarussa) Extraction Extraction and Fractionation Start->Extraction Screening Initial Anti-HIV Screening of Fractions Extraction->Screening Bioassay_Guided_Isolation Bioassay-Guided Isolation of Active Compound Screening->Bioassay_Guided_Isolation Patentiflorin_A_ID Identification of This compound Bioassay_Guided_Isolation->Patentiflorin_A_ID Anti_HIV_Assay In Vitro Anti-HIV-1 Activity Assay (IC₅₀) Patentiflorin_A_ID->Anti_HIV_Assay RT_Assay Reverse Transcriptase Inhibition Assay (IC₅₀) Patentiflorin_A_ID->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) Patentiflorin_A_ID->Cytotoxicity_Assay Resistant_Strains_Test Testing against Drug-Resistant Strains Anti_HIV_Assay->Resistant_Strains_Test Data_Analysis Data Analysis and Therapeutic Index Calculation RT_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Resistant_Strains_Test->Data_Analysis End Conclusion: Promising Antiviral Candidate Data_Analysis->End

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion

This compound represents a significant lead in the development of new anti-HIV therapeutics. Its potent activity against a broad range of HIV-1 strains, including those resistant to current mainstay drugs like AZT and nevirapine, underscores its potential to be a valuable component of future combination antiretroviral therapy regimens. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

Patentiflorin A: A Promising Antiretroviral Agent with a Favorable Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-resistance profile of Patentiflorin A, a promising natural compound with potent anti-HIV activity. This guide details the compound's efficacy against various HIV-1 strains, including those resistant to current antiretroviral therapies, and provides in-depth experimental data and protocols for further research.

This compound, an arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa, has demonstrated significant inhibitory effects on HIV-1 replication.[1][2] Studies have shown it to be a potent inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1][2] Notably, its mechanism of action appears to be effective against HIV-1 strains that have developed resistance to widely used reverse transcriptase inhibitors.

Efficacy Against Drug-Resistant HIV-1 Strains

Published research in the Journal of Natural Products has highlighted this compound's robust activity against HIV-1 isolates resistant to both nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Specifically, it has shown potent inhibitory activity against strains resistant to azidothymidine (AZT), a key NRTI, and nevirapine, an NNRTI.[1][2] This suggests that this compound may offer a valuable therapeutic option for patients harboring HIV-1 with resistance to these established drug classes.

One study reported the following 50% inhibitory concentration (IC50) values for this compound against a panel of HIV-1 strains, demonstrating its broad-spectrum activity[3]:

HIV-1 StrainTropismThis compound IC50 (nM)
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAV-108
HIV-11617-1-61
HIV-1N119-47

While comprehensive data on its activity against strains resistant to protease inhibitors (PIs) and integrase strand transfer inhibitors (INSTIs) is still emerging, its efficacy against RT inhibitor-resistant strains marks it as a significant candidate for further development in salvage therapy regimens.

Experimental Protocols

The evaluation of this compound's anti-HIV activity was conducted using established in vitro methodologies. The following provides a detailed overview of the key experimental protocols employed in the cited research.

Single-Round HIV-1 Infectivity Assay

This assay is a cornerstone for determining the inhibitory potential of antiviral compounds.

Objective: To quantify the inhibition of HIV-1 entry and replication in a single cycle of infection by this compound and other antiretroviral agents.

Materials:

  • HEK293T cells (human embryonic kidney cell line)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 proviral DNA constructs (e.g., pNL4-3)

  • Vesicular Stomatitis Virus G protein (VSV-G) expression vector

  • Transfection reagent (e.g., FuGENE 6)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other antiretroviral drugs of interest

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Production of Pseudotyped HIV-1:

    • Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., an envelope-deficient pNL4-3) and a VSV-G expression plasmid. The VSV-G protein allows the virus to infect a broad range of cells in a CD4-independent manner, facilitating a single round of infection.

    • Culture the transfected cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudotyped HIV-1 particles.

    • Determine the viral titer, typically by measuring the p24 antigen concentration using an ELISA.

  • Drug Susceptibility Assay:

    • Seed TZM-bl cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and control antiretroviral drugs in culture medium.

    • Remove the culture medium from the TZM-bl cells and add the drug dilutions.

    • Incubate the cells with the drugs for a predetermined period (e.g., 1-2 hours) before infection.

    • Infect the cells with a standardized amount of the pseudotyped HIV-1.

    • Incubate the infected cells for 48 hours.

  • Quantification of Viral Infection:

    • After the incubation period, lyse the cells and add the luciferase assay substrate.

    • Measure the luciferase activity using a luminometer. The light output is proportional to the level of HIV-1 gene expression and, therefore, the extent of viral infection.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of reverse transcriptase inhibitors and the workflow for determining cross-resistance.

HIV_RT_Inhibition cluster_virus HIV-1 Particle cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA (provirus) RT->Viral_DNA Integration Integration Viral_DNA->Integration Cellular_DNA Host Cell DNA Integration->Cellular_DNA Patentiflorin_A This compound Patentiflorin_A->RT Inhibits NRTIs NRTIs (e.g., AZT) NRTIs->RT Inhibits NNRTIs NNRTIs (e.g., Nevirapine) NNRTIs->RT Inhibits

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Cross_Resistance_Workflow cluster_prep Virus Preparation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis Wild_Type Wild-Type HIV-1 Strain Infect_Cells Infect Cells with Wild-Type or Resistant Strains Wild_Type->Infect_Cells Resistant_Strains Drug-Resistant HIV-1 Strains (e.g., RT, PI, INSTI resistant) Resistant_Strains->Infect_Cells Cell_Culture Prepare Target Cell Culture (e.g., TZM-bl cells) Add_Drugs Add Serial Dilutions of: - this compound - Other Antiretrovirals Cell_Culture->Add_Drugs Add_Drugs->Infect_Cells Incubate Incubate for 48h Infect_Cells->Incubate Measure Measure Viral Replication (e.g., Luciferase Assay) Incubate->Measure Calculate_IC50 Calculate IC50 Values Measure->Calculate_IC50 Compare Compare IC50s of this compound and other drugs against all strains Calculate_IC50->Compare Profile Determine Cross-Resistance Profile Compare->Profile

Caption: Experimental Workflow for Cross-Resistance Profiling.

References

A Comparative Guide to Patentiflorin A and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Patentiflorin A, a promising novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with established NNRTIs, including Nevirapine, Efavirenz, and Rilpivirine. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the RT, known as the NNRTI binding pocket, which is distinct from the active site.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of viral RNA into DNA.[4][5]

NNRTI_Mechanism Mechanism of Action of NNRTIs HIV_Virus HIV Virus Particle Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Binds to CD4 receptor Viral_Entry Viral Entry and Uncoating Host_Cell->Viral_Entry Viral_RNA Viral RNA Viral_Entry->Viral_RNA Reverse_Transcriptase Reverse Transcriptase (RT) Enzyme Viral_RNA->Reverse_Transcriptase Template Conformational_Change Conformational Change in RT Reverse_Transcriptase->Conformational_Change Induces Viral_DNA Viral DNA Synthesis (Blocked) Reverse_Transcriptase->Viral_DNA Catalyzes NNRTI NNRTI (e.g., this compound) NNRTI->Reverse_Transcriptase Binds to allosteric site Binding Allosteric Binding Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->Viral_DNA Blocks Integration Integration into Host DNA (Prevented) Viral_DNA->Integration

NNRTI Mechanism of Action

Comparative Efficacy and Cytotoxicity

The following table summarizes the reported 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and 50% cytotoxic concentrations (CC50) for this compound and other selected NNRTIs against various strains of HIV-1. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundVirus Strain/TargetIC50 (nM)EC50 (nM)CC50 (µM)Cell Line
This compound HIV-1 Bal (M-Tropic)32[6]->100-
HIV-1 89.6 (Dual-Tropic)31[6]->100-
HIV-1 SF162 (M-Tropic)30[6]->100-
HIV-1 Lav.04 (T-Tropic)32[6]->100-
HIV-1 LAV108[6]->100-
Drug-Resistant (Nevirapine)Potent Inhibition[7]---
Nevirapine HIV-1 RT (enzyme assay)84[8]---
HIV-1 (in cell culture)40[8]---
HIV-1 WT-10-100>10MT-4
Efavirenz HIV-1 RT (Ki)2.93[9]---
HIV-1 (replicative spread)1.5 (IC95)[9]---
HIV-1 IIIB-4.4[9]-MT-4
Wild-type HIV0.51 ng/mL (~1.6 nM)[10][11][12]---
Rilpivirine HIV-1 WT-0.4 ± 0.02[13]10 ± 0.6[13]-
K103N mutant-<1>10-
Y181C mutant-<1>10-
Y188L mutant-2.3 ± 0.2[13]>10-
K103N/Y181C double mutant-2.2>38-

Note: Direct comparison of absolute values should be made with caution due to variations in experimental methodologies across different studies.

Activity Against Drug-Resistant Strains

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. This compound has demonstrated potent inhibitory activity against HIV-1 isolates resistant to both nucleoside analogues like AZT and non-nucleoside analogues like Nevirapine.[7][14][15][16] This suggests that this compound may have a distinct binding mode or is less susceptible to the common mutations that confer resistance to other NNRTIs.

Second-generation NNRTIs like Rilpivirine were specifically designed to be effective against common NNRTI-resistant mutations such as K103N and Y181C.[13]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Principle: A colorimetric assay is commonly used, where the RT enzyme synthesizes DNA from a template. The amount of newly synthesized DNA is then quantified, and a decrease in its production in the presence of an inhibitor indicates RT inhibition.[17]

Methodology:

  • Reagent Preparation: Prepare reaction buffers, dNTPs, a template/primer (e.g., poly(A)/oligo(dT)), and the test compound at various concentrations.

  • Enzyme Reaction: Recombinant HIV-1 RT is incubated with the template/primer and the test compound for a specific period (e.g., 1 hour at 37°C) to allow for potential inhibition.

  • DNA Synthesis: The reaction is initiated by the addition of dNTPs labeled with digoxigenin (DIG) and biotin. The RT enzyme incorporates these labeled nucleotides into a new DNA strand.

  • Detection: The biotin-labeled DNA is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, which binds to the DIG-labeled DNA.

  • Signal Generation: A peroxidase substrate (e.g., ABTS) is added, and the resulting color change is measured spectrophotometrically (e.g., at 405 nm). The absorbance is directly proportional to the amount of DNA synthesized.

  • Data Analysis: The percent inhibition is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Cell-Based Antiviral Assay (MTT Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In the context of an antiviral assay, it measures the ability of a compound to protect cells from the cytopathic effects of viral infection.[18][19][20][21][22]

Methodology:

  • Cell Culture: Susceptible host cells (e.g., MT-4 cells) are seeded in a 96-well plate.

  • Compound Addition: The cells are treated with various concentrations of the test compound.

  • Viral Infection: The cells are then infected with a known titer of HIV-1. Control wells include uninfected cells, infected cells without any compound, and cells treated with a known antiviral drug.

  • Incubation: The plate is incubated for a period that allows for viral replication and the induction of cytopathic effects (e.g., 4-5 days at 37°C).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC50 is determined in parallel on uninfected cells to assess the compound's cytotoxicity.

Experimental Workflow for NNRTI Efficacy Evaluation

The evaluation of a potential NNRTI typically follows a structured workflow from initial screening to more detailed characterization.

NNRTI_Workflow Experimental Workflow for NNRTI Efficacy Evaluation cluster_0 In Vitro Assays cluster_1 Characterization cluster_2 Preclinical Development RT_Assay 1. Reverse Transcriptase (RT) Inhibition Assay (Biochemical Screening) Antiviral_Assay 2. Cell-Based Antiviral Assay (e.g., MTT Assay) RT_Assay->Antiviral_Assay Identify hits Cytotoxicity_Assay 3. Cytotoxicity Assay (CC50 Determination) Antiviral_Assay->Cytotoxicity_Assay Confirm cellular activity Resistance_Profiling 4. Resistance Profiling (Activity against mutant strains) Cytotoxicity_Assay->Resistance_Profiling Determine therapeutic index Mechanism_Studies 5. Mechanism of Action Studies Resistance_Profiling->Mechanism_Studies ADME_Tox 6. ADME/Toxicity Studies Mechanism_Studies->ADME_Tox Lead optimization In_Vivo 7. In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo

NNRTI Evaluation Workflow

Conclusion

This compound emerges as a potent NNRTI with a promising profile, particularly its activity against drug-resistant HIV-1 strains.[7] Its efficacy, as indicated by low nanomolar IC50 values against a range of HIV-1 isolates, positions it as a strong candidate for further preclinical and clinical development.[6] A direct, head-to-head comparison with approved NNRTIs under identical experimental conditions would be invaluable for a more definitive assessment of its relative potency and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such comparative studies.

References

Patentiflorin A: A Potent Inhibitor of Diverse HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anti-HIV activity of Patentiflorin A reveals its significant potential as a broad-spectrum HIV-1 inhibitor, demonstrating noteworthy potency against both wild-type and drug-resistant viral strains. Derived from the medicinal plant Justicia gendarussa, this arylnaphthalene lignan glycoside has been shown to be more effective than the cornerstone anti-HIV drug Zidovudine (AZT) in preclinical studies. [1][2][3][4]

This compound exhibits its anti-HIV effect by targeting and inhibiting the viral enzyme reverse transcriptase (RT), a critical component for the replication of HIV.[1][2][3][4] This mechanism is shared with the nucleoside reverse transcriptase inhibitor (NRTI) AZT. However, this compound has demonstrated a more significant inhibitory effect on this enzyme.[1][3][4] Its efficacy extends to both M-tropic and T-tropic HIV-1 isolates, indicating a broad range of activity.[5] Furthermore, and of significant clinical interest, this compound has shown potent inhibitory activity against HIV-1 strains that have developed resistance to existing antiretroviral drugs, including those resistant to both nucleotide analogues like AZT and non-nucleotide analogues like nevirapine.[5][6]

Comparative IC50 Values of this compound Against Various HIV-1 Isolates

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against a panel of HIV-1 isolates.

HIV-1 IsolateTropismThis compound IC50 (nM)
BalM-Tropic32
89.6Dual-Tropic31
SF162M-Tropic30
Lav.04T-Tropic32
HIV-1LAVT-Tropic108
HIV-11617-1N/A61
HIV-1N119N/A47

Data sourced from MedchemExpress and referencing Zhang HJ, et al. J Nat Prod. 2017 Jun 23;80(6):1798-1807.[7]

Experimental Protocols

The determination of the anti-HIV-1 activity of this compound was conducted using a standardized cell-based assay.

Cell Line: The TZM-bl cell line was utilized for these experiments. This is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering it susceptible to infection by a wide range of HIV-1 isolates. The cells also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

Assay Principle: The assay measures the level of HIV-1 infection by quantifying the activity of the reporter enzyme luciferase. Upon successful entry and integration of the virus into the host cell genome, the viral Tat protein is produced, which in turn activates the HIV-1 LTR promoter, leading to the expression of luciferase. The amount of light produced by the luciferase reaction is directly proportional to the level of viral replication.

Procedure:

  • TZM-bl cells are seeded in 96-well plates.

  • The cells are then infected with a specific HIV-1 isolate in the presence of varying concentrations of this compound.

  • Control wells with no inhibitor and uninfected cells are also included.

  • After an incubation period (typically 48 hours), the cells are lysed, and a luciferase substrate is added.

  • The luminescence is measured using a luminometer.

  • The IC50 value is calculated as the concentration of this compound that reduces the luciferase activity by 50% compared to the control wells with virus but no inhibitor.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis plate_cells Seed TZM-bl cells in 96-well plates add_compounds Add compound dilutions to cells prep_compounds Prepare serial dilutions of this compound prep_compounds->add_compounds add_virus Infect cells with HIV-1 isolate add_compounds->add_virus incubate Incubate for 48 hours at 37°C add_virus->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luminescence Measure luciferase activity lyse_cells->measure_luminescence calculate_ic50 Calculate IC50 value measure_luminescence->calculate_ic50

Caption: Workflow for determining the IC50 value of this compound.

Concluding Remarks for Drug Development Professionals

The potent and broad-spectrum anti-HIV-1 activity of this compound, particularly against drug-resistant strains, positions it as a promising lead compound for the development of a new class of antiretroviral drugs. The ability to synthesize this compound further enhances its therapeutic potential by ensuring a reliable and scalable supply chain, independent of the natural source.[1][3][4] Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound through the drug development pipeline. The unique chemical structure of this compound may also serve as a scaffold for the design of novel reverse transcriptase inhibitors with improved efficacy and resistance profiles.

References

In Vitro Drug Interaction Studies of Patentiflorin A with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro interaction of Patentiflorin A, a potent anti-HIV-1 agent, with other classes of antiretroviral drugs. The data presented herein is generated based on established experimental protocols to provide a scientifically plausible model for potential drug interactions.

Introduction to this compound

This compound is a novel arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa.[1][2][3] It has demonstrated potent in vitro activity against HIV-1, including strains resistant to currently approved antiretroviral drugs.[4][5] The primary mechanism of action of this compound is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into proviral DNA.[1][2][3] Studies have shown that this compound is a more potent inhibitor of HIV-1 RT than the nucleoside reverse transcriptase inhibitor (NRTI) azidothymidine (AZT).[1][5][6]

Given its potent anti-HIV activity and distinct chemical structure, understanding the interaction of this compound with other classes of antiretrovirals is crucial for its potential development as part of a combination therapy regimen. This guide explores the synergistic, additive, or antagonistic effects of this compound when combined with representative drugs from the following classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

Experimental Methodologies

The following protocols are standard methods for assessing the in vitro anti-HIV-1 activity of individual drugs and their combinations.

Cell Lines and Virus
  • Cell Line: MT-4 human T-cell line is used for HIV-1 infection and antiviral assays.

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) is used for infection.

Cytotoxicity Assay

The potential cytotoxicity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Serial dilutions of each test compound are added to the wells.

  • Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT solution is added to each well, and plates are incubated for another 4 hours.

  • The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Anti-HIV-1 Activity Assay

The antiviral activity is determined by measuring the inhibition of HIV-1-induced cytopathic effect (CPE).

  • MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Infected cells are seeded in 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours at 37°C.

  • Cell viability is determined using the MTT assay as described above.

  • The 50% effective concentration (EC50) is calculated from the dose-response curve.

Drug Combination Studies (Checkerboard Assay)

The interaction between this compound and other antiretrovirals is evaluated using the checkerboard synergy assay.

  • Two drugs are serially diluted in a two-dimensional array in 96-well plates.

  • MT-4 cells infected with HIV-1 are added to each well.

  • Plates are incubated for 72 hours.

  • The percentage of CPE inhibition is determined for each drug combination.

  • The Combination Index (CI) is calculated using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between two drugs:

    • CI < 0.9: Synergism

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Data Presentation: In Vitro Drug Interaction of this compound

The following tables summarize the hypothetical quantitative data from the in vitro interaction studies of this compound with representative antiretroviral drugs.

Table 1: Cytotoxicity and Antiviral Activity of Individual Compounds

CompoundClassCC50 (µM)EC50 (nM)
This compoundRT Inhibitor>1005.2
Zidovudine (AZT)NRTI>10012.5
Efavirenz (EFV)NNRTI851.8
Lopinavir (LPV)PI604.5
Raltegravir (RAL)INSTI>1002.1

Table 2: Combination of this compound with Zidovudine (NRTI)

This compound (nM)Zidovudine (nM)% InhibitionCI ValueInteraction
2.66.25750.85Synergism
1.33.125500.92Additive
0.651.56281.05Additive

Table 3: Combination of this compound with Efavirenz (NNRTI)

This compound (nM)Efavirenz (nM)% InhibitionCI ValueInteraction
2.60.9820.78Synergism
1.30.45650.89Synergism
0.650.225450.95Additive

Table 4: Combination of this compound with Lopinavir (PI)

This compound (nM)Lopinavir (nM)% InhibitionCI ValueInteraction
2.62.25900.65Strong Synergism
1.31.125780.72Synergism
0.650.56550.88Synergism

Table 5: Combination of this compound with Raltegravir (INSTI)

This compound (nM)Raltegravir (nM)% InhibitionCI ValueInteraction
2.61.05920.61Strong Synergism
1.30.525800.68Strong Synergism
0.650.26600.75Synergism

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture MT-4 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Antiviral Antiviral Activity Assay (CPE) Cell_Culture->Antiviral Combination Checkerboard Assay Cell_Culture->Combination Virus_Stock HIV-1 Stock Preparation Virus_Stock->Antiviral Virus_Stock->Combination Compound_Prep Drug Dilution Series Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Compound_Prep->Combination CC50 CC50 Calculation Cytotoxicity->CC50 EC50 EC50 Calculation Antiviral->EC50 CI Combination Index (CI) Calculation Combination->CI

Caption: Experimental workflow for in vitro anti-HIV drug interaction studies.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 cluster_cell Host Cell cluster_drugs Antiretroviral Drug Targets HIV HIV Virion Cell CD4+ T-Cell HIV->Cell Binding & Fusion RNA Viral RNA DNA Viral DNA RNA->DNA Reverse Transcription RT Reverse Transcriptase Protease Protease Integrase Integrase Cell->RNA Entry Provirus Provirus DNA->Provirus Integration Proteins Viral Proteins Provirus->Proteins Transcription & Translation New_Virion New Virion Assembly Proteins->New_Virion Assembly & Budding Patentiflorin_A This compound Patentiflorin_A->DNA Inhibits RT NRTI NRTIs NRTI->DNA Inhibits RT NNRTI NNRTIs NNRTI->DNA Inhibits RT PI Protease Inhibitors PI->New_Virion Inhibits Protease INSTI Integrase Inhibitors INSTI->Provirus Inhibits Integrase

Caption: HIV-1 lifecycle and the targets of different antiretroviral drug classes.

Interpretation of Results and Conclusion

The hypothetical data presented in this guide suggest that this compound exhibits synergistic antiviral effects when combined with antiretrovirals from different classes, particularly with protease and integrase inhibitors.

  • With NRTIs (Zidovudine): The interaction is primarily additive to slightly synergistic. This is expected as both this compound and NRTIs target the same enzyme, reverse transcriptase, albeit through different mechanisms.

  • With NNRTIs (Efavirenz): A synergistic effect is observed. Although both are RT inhibitors, they bind to different sites on the enzyme, which can lead to enhanced inhibition.

  • With PIs (Lopinavir) and INSTIs (Raltegravir): Strong synergistic interactions are predicted. This is highly advantageous as these drugs target different stages of the HIV-1 lifecycle (protease and integrase, respectively) from this compound (reverse transcriptase). This multi-target approach can lead to more potent viral suppression and a higher barrier to the development of drug resistance.

References

Safety Operating Guide

Proper Disposal Procedures for Patentiflorin A

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Waste Characterization and Segregation

Proper disposal begins with correct segregation of waste streams. It is crucial to keep different types of waste separate to avoid dangerous chemical reactions.[6][7] Patentiflorin A waste should be categorized as follows:

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, contaminated gloves, bench paper).Labeled, sealed, and durable hazardous waste container.
Liquid Waste Solutions containing this compound, such as stock solutions or experimental media.Labeled, sealed, leak-proof, and chemically compatible hazardous waste container (e.g., plastic-coated glass bottle).[3][7]
Sharps Waste Contaminated needles, syringes, or glass Pasteur pipettes.Puncture-resistant, labeled sharps container.
Empty Containers Original containers that held pure this compound.Must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[4][8] After rinsing, deface the label and dispose of the container as regular lab glass or plastic, in accordance with institutional policy.[4]

Step-by-Step Disposal Protocol

Step 1: Waste Accumulation

  • All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[7]

  • Keep containers securely closed except when adding waste.[8]

Step 2: Segregation of Incompatible Waste

  • Store this compound waste away from incompatible chemicals. As an alkaloid, it is a basic compound. Therefore, it must be stored separately from acids to prevent any reaction.[6]

  • Do not mix organic solvent waste with aqueous waste.[8]

Step 3: Arranging for Pickup and Disposal

  • Once a waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its removal by your institution's EHS or a certified hazardous waste management company.[3][6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS department.

Step 4: Final Disposal Method

  • The final disposal of chemical waste like this compound is typically handled by a licensed hazardous waste facility.

  • The most common and recommended method for potent organic compounds is incineration at a high temperature, which ensures complete destruction of the chemical.[9]

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4]

Experimental Workflow & Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_cont Place in Sharps Container is_sharp->sharps_cont Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_cont Collect in Liquid Waste Bottle is_liquid->liquid_cont Yes is_container Is it an empty container? is_solid->is_container No solid_cont Collect in Solid Waste Container is_solid->solid_cont Yes rinse Triple-Rinse Container is_container->rinse Yes saa Store in Satellite Accumulation Area (SAA) sharps_cont->saa liquid_cont->saa solid_cont->saa collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container rinse->dispose_container collect_rinsate->liquid_cont label_waste Label Container Correctly saa->label_waste request_pickup Request EHS Pickup When Full label_waste->request_pickup ehs_disposal EHS Transports for Incineration request_pickup->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of Patentiflorin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel and potent bioactive compounds like Patentiflorin A. This arylnaphthalene lignan glycoside, a powerful anti-HIV agent, requires meticulous handling and disposal procedures to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Understanding the Compound: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C27H26O11PubChem
Molecular Weight 526.5 g/mol PubChem
Appearance Solid (assumed)General chemical knowledge
Solubility No data available-
Boiling Point No data available-
Melting Point No data available-
Flash Point No data available-
Toxicity No data available. Treat as potentially hazardous.Precautionary principle

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step operational plan should be implemented:

Receiving and Inspection
  • Inspect Packaging: Upon receipt, carefully inspect the outer packaging for any signs of damage or leakage.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, before handling the package.

  • Verify Contents: Move the package to a designated receiving area, preferably within a fume hood, before opening. Verify that the contents match the order description and that the primary container is intact.

Storage of this compound
  • Designated Storage: Store this compound in a clearly labeled, sealed, and dated container.

  • Secure and Ventilated: The storage location should be a secure, well-ventilated area, away from incompatible materials. A locked cabinet or refrigerator is recommended.

  • Controlled Access: Limit access to the storage area to authorized personnel only.

Weighing and Aliquoting
  • Controlled Environment: All weighing and aliquoting procedures must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of any airborne particles.

  • Dedicated Equipment: Use dedicated spatulas, weighing paper, and other equipment. If not possible, thoroughly clean and decontaminate all equipment after use.

  • Minimize Dust Generation: Handle the solid compound gently to minimize the creation of dust.

  • Enhanced PPE: When handling the pure compound, consider using double gloves and a respirator with an appropriate filter, in addition to the standard PPE.

In-Experiment Use
  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

  • Clear Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.

  • Emergency Preparedness: Ensure that an emergency spill kit is readily available and that all personnel are trained in its use.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical final step to protect both personnel and the environment. As an investigational drug, it should be treated as pharmaceutical waste.

Waste Segregation
  • Dedicated Waste Containers: Use separate, clearly labeled, leak-proof containers for solid and liquid waste contaminated with this compound.

  • Sharps Disposal: All sharps, such as needles and syringes, used for handling this compound must be disposed of in a designated sharps container.

Decontamination
  • Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. This may involve rinsing with a suitable solvent that can dissolve the compound, followed by a thorough wash with an appropriate laboratory detergent. The solvent rinsate should be collected as hazardous waste.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent and then a cleaning agent after each use.

Final Disposal
  • Licensed Waste Contractor: All waste contaminated with this compound, including empty vials, contaminated PPE, and cleaning materials, must be disposed of through a licensed hazardous waste disposal contractor.

  • Follow Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow

To provide a clear and concise overview of the essential safety procedures, the following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_Handling Safe Handling Workflow cluster_Disposal Disposal Workflow Receive Receive & Inspect (Wear PPE) Store Store Securely (Labeled, Ventilated) Receive->Store Weigh Weigh & Aliquot (Fume Hood, Enhanced PPE) Store->Weigh Use In-Experiment Use (Closed System, Labeled) Weigh->Use Segregate Segregate Waste (Labeled Containers) Use->Segregate Decontaminate Decontaminate (Equipment & Surfaces) Segregate->Decontaminate Dispose Final Disposal (Licensed Contractor) Decontaminate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while ensuring their personal safety and minimizing environmental impact, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.